Product packaging for 4-Benzylamino-3-nitropyridine(Cat. No.:CAS No. 100306-70-5)

4-Benzylamino-3-nitropyridine

Katalognummer: B010364
CAS-Nummer: 100306-70-5
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: MEVVLVNFFGTNKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Benzylamino-3-nitropyridine (CAS 100306-70-5) is a high-purity, specialized chemical compound serving as a versatile building block in advanced organic synthesis and medicinal chemistry research. This heterocyclic compound features a pyridine core substituted at the 3-position with a nitro group and at the 4-position with a benzylamino group. The strong electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution, making this compound a valuable precursor for constructing more complex molecular architectures. In research settings, this compound is primarily utilized as a key intermediate in the synthesis of novel chemical entities. Its unique electronic profile, characterized by the combination of electron-donating and electron-withdrawing substituents, allows for diverse chemical transformations, including reduction of the nitro group and further functionalization of the secondary amine. Researchers explore its applications in developing potential pharmaceutical candidates, with studies indicating investigative interest in its anticancer and neuroprotective properties, thought to involve modulation of specific enzymes and proteins. Properties & Data: • CAS Number: 100306-70-5 • Molecular Formula: C₁₂H₁₁N₃O₂ • Molecular Weight: 229.23 g/mol • IUPAC Name: N-benzyl-3-nitropyridin-4-amine • Storage: Store at 2-8°C Attention: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B010364 4-Benzylamino-3-nitropyridine CAS No. 100306-70-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-benzyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVLVNFFGTNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399593
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100306-70-5
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of 4-Benzylamino-3-nitropyridine, a molecule of interest in medicinal chemistry and drug discovery. This document details the scientific principles, experimental procedures, and analytical data related to this compound.

Introduction

This compound is a derivative of the pyridine heterocyclic scaffold, which is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a nitro group, a potent electron-withdrawing group, and a benzylamino substituent suggests that this molecule may exhibit interesting pharmacological properties. Nitro-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The pyridine core itself is a key component in numerous approved drugs.[1] This guide outlines a feasible synthetic route and the expected analytical characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is proposed via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method in organic chemistry involves the substitution of a leaving group on an aromatic ring by a nucleophile. In this case, the starting materials are 4-chloro-3-nitropyridine and benzylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, particularly at the 4-position, for nucleophilic attack by benzylamine.

Experimental Protocol

Materials:

  • 4-Chloro-3-nitropyridine (CAS: 13091-23-1)[4][5]

  • Benzylamine (CAS: 100-46-9)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add benzylamine (1.1 eq) to the solution, followed by the addition of a base such as triethylamine (1.2 eq) to act as a scavenger for the hydrochloric acid byproduct.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Safety Precautions: 4-Chloro-3-nitropyridine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Boiling Point 397.8 °C at 760 mmHg[6]
Density 1.312 g/cm³[6]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, and the amine proton. The aromatic protons of the pyridine and benzene rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The benzylic methylene protons (CH2) would likely appear as a doublet around δ 4.5-5.0 ppm, coupled to the amine proton. The amine proton itself would likely be a broad singlet.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum will show signals for all twelve carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the region of δ 110-160 ppm. The benzylic carbon is expected around δ 45-55 ppm.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 229.23). Fragmentation patterns would likely involve the loss of the benzyl group or the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm-1), C-H stretches of the aromatic rings (around 3000-3100 cm-1), and strong asymmetric and symmetric stretches for the nitro group (NO2) at approximately 1500-1550 cm-1 and 1330-1370 cm-1, respectively.

Potential Biological Activity and Signaling Pathways

Derivatives of nitropyridine have been reported to possess a range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines.[1][2][7] The nitro group can be crucial for these activities, potentially through modulation of enzyme activity or interaction with cellular targets.[2]

Given the structural features of this compound, it is plausible that it could exhibit similar biological activities. For instance, some nitropyridine derivatives have shown potential as inhibitors of enzymes like urease and chymotrypsin.[1] Others have demonstrated antibacterial activity against various strains, including Mycobacterium tuberculosis.[2]

Potential Signaling Pathway Involvement:

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis (programmed cell death). A potential mechanism of action for this compound, should it exhibit anticancer properties, could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the p53 or NF-κB pathways. The nitroaromatic structure also suggests the possibility of bioreductive activation under hypoxic conditions, a strategy employed by some anticancer drugs to target solid tumors.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Reactant1 4-Chloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Benzylamine Reactant2->Reaction Base Triethylamine Base->Reaction HCl Scavenger Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Reaction Medium Intermediate Reaction Mixture Reaction->Intermediate Workup Aqueous Workup & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Proposed Logic for Biological Investigation

Biological_Investigation cluster_activity Biological Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT) Compound->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Urease) Antimicrobial->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p53, NF-κB) Anticancer->Pathway_Analysis Lead_Compound Lead Compound for Drug Development Pathway_Analysis->Lead_Compound Enzyme_Inhibition->Lead_Compound

Caption: Logical workflow for investigating biological activity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method. While experimental data for this specific molecule is not widely published, this guide offers a scientifically sound prediction of its characteristics and a logical approach to investigating its potential biological activities. This information serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel pyridine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a member of the nitropyridine class, it holds potential for various biological activities, leveraging the electron-withdrawing nature of the nitro group and the structural motif of the pyridine ring. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental methodologies for their determination, and presents a generalized workflow for property characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The available data for this compound is summarized below.

Data Presentation
PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O₂Commercial Suppliers[1][2][3]
Molecular Weight 229.23 g/mol Commercial Suppliers[1][2][3]
Calculated logP Not Available
Melting Point Not Available
Boiling Point Not Available
Aqueous Solubility Not Available
pKa Not Available

Experimental Protocols

Standard methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. As this compound is expected to be a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently. The temperature will rise until it reaches the boiling point of the substance, at which point the temperature will remain constant as the liquid boils and the vapor condenses.

  • Data Recording: The constant temperature observed during the distillation is recorded as the boiling point at the given atmospheric pressure. For high-melting solids, vacuum distillation is employed, and the observed boiling point is reported along with the pressure at which it was measured.

Aqueous Solubility Determination

Solubility in aqueous media is a critical parameter for drug candidates, as it influences bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The saturated solution is then allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol), and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be used to precisely locate the equivalence point.

Biological Activity Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has been investigated for various therapeutic applications. Research suggests that nitropyridine compounds can exhibit antimicrobial and anticancer properties.[4] The nitro group is known to be a versatile pharmacophore that can be involved in redox cycling, leading to cellular toxicity in microorganisms and cancer cells.[4] The pyridine scaffold is a common feature in many approved drugs. Further research is required to elucidate the specific biological targets and mechanism of action of this compound.

Visualizations

Due to the lack of specific information on signaling pathways for this compound, a generalized experimental workflow for the determination of a key physicochemical property is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Physicochemical Property Measurement cluster_analysis Data Analysis & Reporting start Start: Pure Compound prep_sample Prepare Sample (e.g., weigh, dissolve) start->prep_sample measurement Perform Experiment (e.g., Melting Point, Solubility, logP) prep_sample->measurement Introduce to Apparatus data_acq Data Acquisition measurement->data_acq Collect Raw Data process_data Process & Analyze Data data_acq->process_data report Report Results process_data->report

Caption: Generalized workflow for physicochemical property determination.

References

In-Depth Technical Guide: 4-Benzylamino-3-nitropyridine (CAS 100306-70-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzylamino-3-nitropyridine (CAS: 100306-70-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on its specific biological activities, this document focuses on its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance based on the known activities of the broader class of nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a benzylamino group at the 4-position and a nitro group at the 3-position. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100306-70-5PubChem[1]
Molecular Formula C₁₂H₁₁N₃O₂PubChem[1]
Molecular Weight 229.23 g/mol PubChem[1]
IUPAC Name N-benzyl-3-nitropyridin-4-aminePubChem[1]
Canonical SMILES C1=CC=C(C=C1)CNC2=C(C=NC=C2)--INVALID-LINK--[O-]PubChem[1]
InChI Key MEVVLVNFFGTNKY-UHFFFAOYSA-NPubChem[1]
Storage Temperature 2-8°C---

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, with benzylamine. This reaction is a common and well-established method for the preparation of N-substituted aminopyridines.

Proposed Synthetic Workflow

The proposed synthesis is a one-step reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by the amino group of benzylamine. The nitro group at the 3-position activates the ring towards nucleophilic attack, facilitating the reaction.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Reaction Mixture Reaction Mixture 4-Chloro-3-nitropyridine->Reaction Mixture + Benzylamine Benzylamine Benzylamine Benzylamine->Reaction Mixture Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF)->Reaction Mixture Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Mixture Heat Heat Heat->Reaction Mixture Work-up (e.g., Extraction, Washing) Work-up (e.g., Extraction, Washing) Reaction Mixture->Work-up (e.g., Extraction, Washing) Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Work-up (e.g., Extraction, Washing)->Purification (e.g., Recrystallization, Chromatography) This compound This compound Purification (e.g., Recrystallization, Chromatography)->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a general procedure based on analogous reactions and may require optimization.

Materials:

  • 4-Chloro-3-nitropyridine

  • Benzylamine

  • Anhydrous ethanol (or N,N-Dimethylformamide)

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Potential Biological Significance and Signaling Pathways

The nitro group in such compounds can be a key feature for their mechanism of action. In some cases, it can be bioreduced in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy. Furthermore, the amino- and nitro-substituted pyridine ring can act as a scaffold for designing kinase inhibitors, a major class of therapeutic agents.

Given the structural similarities to known bioactive molecules, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways. For instance, many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Hypothetical Signaling Pathway of Interest

The following diagram illustrates a hypothetical scenario where a nitropyridine derivative could act as a kinase inhibitor, a common mechanism for compounds with this scaffold.

Signaling_Pathway Hypothetical Kinase Inhibition by a Nitropyridine Derivative cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Nitropyridine Derivative Nitropyridine Derivative Nitropyridine Derivative->Kinase A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a nitropyridine derivative.

Conclusion and Future Directions

This compound is a chemical compound with established physical and chemical properties but limited publicly available biological data. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation. Based on the known bioactivities of the nitropyridine class of molecules, this compound represents an interesting candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to elucidate its potential pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to 4-Benzylamino-3-nitropyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Benzylamino-3-nitropyridine, detailing its molecular structure, chemical formula, and key physicochemical properties. This document also outlines a representative synthetic protocol and discusses the expected spectroscopic characterization, alongside potential applications in the field of medicinal chemistry and drug discovery.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name N-benzyl-3-nitropyridin-4-amine, is a substituted pyridine derivative. The molecule consists of a pyridine ring substituted with a benzylamino group at the 4-position and a nitro group at the 3-position.

Molecular Formula: C₁₂H₁₁N₃O₂

The structural formula of this compound is depicted in the following diagram:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 100306-70-5PubChem
Molecular Weight 229.23 g/mol PubChem
Appearance Expected to be a solid-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols-
Melting Point Not reported, but expected to be a crystalline solid with a defined melting point-
Boiling Point Not reported-

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A representative experimental protocol is provided below, based on established methods for the synthesis of analogous aminopyridines.

Reaction Scheme:

Synthesis of this compound Synthetic Pathway reactant1 4-Chloro-3-nitropyridine product This compound reactant1->product + reactant2 Benzylamine reactant2->product base Triethylamine (Base) base->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General synthesis of this compound.

Materials and Methods
  • Reactants: 4-Chloro-3-nitropyridine, Benzylamine

  • Base: Triethylamine or another suitable organic base

  • Solvent: Ethanol, isopropanol, or acetonitrile

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware for workup and purification.

Experimental Procedure
  • To a solution of 4-chloro-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol, add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine and benzene rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH-) proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
¹³C NMR Resonances for the carbon atoms of the pyridine and benzene rings, as well as the methylene carbon. The positions of the signals will provide information about the electronic environment of each carbon atom.
FTIR Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 229.23). Fragmentation patterns can provide further structural information.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported, its structural motifs are present in many biologically active compounds. Substituted aminopyridines and nitropyridines are important classes of heterocyclic compounds in medicinal chemistry.

  • Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors used in cancer therapy. The substituents on the ring can be tailored to achieve specific binding to the ATP-binding site of various kinases.

  • Antimicrobial Agents: Nitropyridine derivatives have been investigated for their potential as antibacterial and antifungal agents. The nitro group can be crucial for their mechanism of action.

  • Neurological Disorders: 4-Aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis. Derivatives of 4-aminopyridine are continuously being explored for their potential in treating various neurological conditions.

The logical workflow for investigating the potential of this compound in drug discovery is outlined below.

Drug Discovery Workflow Drug Discovery and Development Pipeline synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) characterization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for drug discovery.

Given its structure, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

The Unfolding Therapeutic Potential of 4-Benzylamino-3-nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatization continues to yield compounds with significant biological activities. Among these, 4-benzylamino-3-nitropyridine derivatives are emerging as a class of molecules with considerable therapeutic promise, particularly in the realms of oncology and infectious diseases. The presence of the benzylamino group at the 4-position and a nitro group at the 3-position of the pyridine ring creates a unique electronic and steric environment, making these compounds intriguing candidates for targeted therapies. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives and structurally related compounds has demonstrated a range of activities, primarily as antimicrobial and anticancer agents. The following tables summarize the key quantitative data from various studies, offering a comparative look at the potency of these molecules.

Compound ClassDerivative/CompoundTarget/AssayActivity MetricValueReference
Nitropyridine Derivatives 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideMycobacterium tuberculosisMIC4-64 µg/mL[1]
Carbazole Derivatives Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoleS. aureus% Inhibition (at 16 µg/mL)>60%[2]
Pyrimidinylamino Benzoyl Derivatives Compound 6ARXRα AntagonistEC501.68 ± 0.22 µM[3][4]
Pyrimidinylamino Benzoyl Derivatives Compound 6AHepG2 and A549 cancer cellsIC50< 10 µM[3][4]
Quinazolinone Derivatives Compound 14Acetic acid-induced colitis% Protection79.78%[5]

Table 1: Summary of Antimicrobial and Anticancer Activities

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A prevalent mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.

A generalized signaling pathway that can be targeted by such inhibitors is the receptor tyrosine kinase (RTK) pathway. Upon ligand binding, RTKs dimerize and autophosphorylate, initiating a downstream cascade that often involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival. Small molecule inhibitors, such as certain this compound derivatives, can competitively bind to the ATP-binding pocket of these kinases, preventing their activation and halting the downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->RAF Inhibits Inhibitor->PI3K Inhibits

Figure 1: Generalized RTK Signaling Pathway and Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Add the test compound at various concentrations to the wells of the plate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental and Drug Discovery Workflow

The process of identifying and characterizing the biological activity of novel compounds like this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Synthesis Chemical Synthesis of This compound Derivatives Library Compound Library Synthesis->Library PrimaryScreening Primary Screening (e.g., Cell Viability Assays) Library->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assays) HitIdentification->SecondaryScreening LeadIdentification Lead Identification SecondaryScreening->LeadIdentification SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadIdentification->ADMET SAR->Synthesis Iterative Redesign InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Tox Toxicology Studies InVivo->Tox

Figure 2: Drug Discovery Workflow for Novel Compounds.

Conclusion

While the specific body of literature for this compound derivatives is still growing, the data from structurally related compounds strongly suggest a promising future for this chemical class. Their demonstrated antimicrobial and anticancer activities, likely mediated through the inhibition of key signaling pathways, warrant further investigation. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to systematically explore the therapeutic potential of these and other novel heterocyclic compounds. As research progresses, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Unraveling the Enigma: A Speculative Analysis of 4-Benzylamino-3-nitropyridine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following is a speculative analysis based on the known bioactivities of structurally related compounds. To date, no specific experimental data on the mechanism of action, biological activity, or cytotoxicity of 4-Benzylamino-3-nitropyridine has been published in the public domain. This document aims to provide a theoretical framework to guide future research into this molecule of interest.

Introduction

This compound is a small molecule whose biological activity remains uncharacterized. However, its chemical structure, featuring a 4-aminopyridine scaffold, a nitro group, and a benzylamine substituent, provides clues to its potential pharmacological activities. This whitepaper will explore a speculative mechanism of action for this compound by drawing parallels with the known biological effects of its constituent chemical motifs. The goal is to furnish a foundation for hypothesis-driven experimental investigation.

Core Structural Motifs and Potential Biological Targets

The structure of this compound suggests several avenues for biological interaction.

Table 1: Structural Motifs and Associated Biological Activities

Structural MotifPotential Biological ActivityPotential Molecular Targets
4-Aminopyridine Ion Channel ModulationVoltage-gated potassium channels (Kv)
Nitropyridine Antimicrobial, Anticancer, Kinase InhibitionDihydropteroate synthase, Protein kinases
Benzylamine Enzyme Inhibition, Receptor BindingMonoamine oxidase (MAO), various receptors

Speculative Mechanism of Action

Based on the activities of related compounds, a plausible, yet unproven, mechanism of action for this compound could involve the modulation of key cellular signaling pathways, potentially through the inhibition of protein kinases. The nitropyridine moiety, in particular, is a common feature in a variety of kinase inhibitors.

Hypothetical Signaling Pathway Involvement

Given the prevalence of kinase inhibition among nitropyridine-containing compounds, it is conceivable that this compound could target one or more protein kinases involved in cell proliferation, survival, and inflammation. A hypothetical pathway is outlined below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription BNP This compound (Hypothetical Inhibitor) BNP->Raf BNP->PI3K

Caption: Hypothetical inhibition of the MAPK/ERK and PI3K/Akt signaling pathways by this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the speculative mechanism of action, a structured experimental approach is necessary. The following workflow outlines key experiments.

G A Initial Cytotoxicity Screening (e.g., MTT, LDH assays) in cancer cell lines B Broad-spectrum Kinase Inhibition Assay A->B E Cell Cycle Analysis (Flow Cytometry) A->E F Apoptosis Assays (e.g., Annexin V, Caspase activity) A->F C Identification of Specific Kinase Target(s) B->C D Western Blot Analysis of Signaling Pathway Phosphorylation (e.g., p-ERK, p-Akt) C->D G In vivo Xenograft Studies (if in vitro activity is confirmed) D->G E->G F->G

Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.

Quantitative Data from Structurally Related Analogs

While no quantitative data exists for this compound, examining data from compounds with similar scaffolds can provide a preliminary indication of potential potency. For example, some nitropyridine-based kinase inhibitors have been reported with IC50 values in the low micromolar to nanomolar range.

Table 2: Hypothetical IC50 Values for Initial Screening

Assay TypeTarget Cell Line / EnzymeHypothetical IC50 Range
Cytotoxicity (MTT)A549 (Lung Carcinoma)1 - 50 µM
Cytotoxicity (MTT)HeLa (Cervical Cancer)1 - 50 µM
Kinase InhibitionPanel of common kinases0.1 - 20 µM

Detailed Methodologies for Key Experiments

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Kinase Inhibition Assay (Generic Protocol)

  • Principle: Measures the ability of a compound to inhibit the activity of a specific kinase.

  • Protocol:

    • In a microplate, combine the kinase, its specific substrate, and ATP.

    • Add varying concentrations of this compound.

    • Incubate the reaction mixture to allow for phosphorylation.

    • Detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

3. Western Blot Analysis

  • Principle: Detects specific proteins in a sample to assess changes in protein expression or phosphorylation status.

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, Akt).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

Conclusion and Future Directions

The therapeutic potential of this compound is currently unknown. This document puts forth a speculative mechanism of action centered on kinase inhibition, based on the known activities of its chemical motifs. This hypothesis provides a clear and testable framework for future research. The proposed experimental workflow offers a systematic approach to elucidate the compound's true biological function. Should this molecule demonstrate significant and selective activity, further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, would be warranted. The scientific community is encouraged to undertake the necessary research to unravel the potential of this intriguing molecule.

The Role of 4-Benzylamino-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylamino-3-nitropyridine is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While not typically a pharmacologically active agent in its own right, it serves as a crucial scaffold and key intermediate in the synthesis of a multitude of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the role of this compound in the development of targeted therapeutics, with a primary focus on its application in the generation of Epidermal Growth Factor Receptor (EGFR) inhibitors. This document will detail relevant experimental protocols and visualize key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The introduction of amino and nitro groups, as seen in this compound, further enhances its utility as a versatile building block. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the benzylamino moiety provides a foundational element for building more complex molecular architectures designed to interact with specific biological targets.

The primary interest in this compound stems from its role as a precursor to more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines, which have been extensively explored as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The most common and direct route involves the reaction of 4-chloro-3-nitropyridine with benzylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-3-nitropyridine

  • Benzylamine

  • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add benzylamine (1.1 to 1.5 equivalents) and the base (1.5 to 2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Chemical Properties:

PropertyValue
CAS Number 100306-70-5[1][2]
Molecular Formula C12H11N3O2[2]
Molecular Weight 229.23 g/mol [2]
Appearance Typically a solid
Storage 2-8°C[2]

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a foundational element for the synthesis of ATP-competitive kinase inhibitors. The 3-nitro group can be readily reduced to an amino group, which can then be cyclized to form fused heterocyclic systems, such as the pyrido[d]pyrimidine core. This scaffold is a key feature in a number of potent EGFR inhibitors.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

The general workflow for utilizing this compound in the synthesis of EGFR inhibitors is outlined below:

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation A 4-Chloro-3-nitropyridine C This compound A->C B Benzylamine B->C D Reduction of Nitro Group C->D E Cyclization D->E F Pyrido[d]pyrimidine Core E->F G Further Functionalization F->G H Final EGFR Inhibitor G->H I EGFR Kinase Inhibition Assay H->I J Cell-Based Proliferation Assays (e.g., MTT) H->J K In Vivo Xenograft Models J->K EGFR_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes ligand EGF Ligand egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer ras_raf RAS-RAF-MEK-ERK Pathway dimer->ras_raf pi3k_akt PI3K-AKT Pathway dimer->pi3k_akt jak_stat JAK-STAT Pathway dimer->jak_stat inhibitor EGFR Inhibitor (Derived Scaffold) inhibitor->dimer Inhibition proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival metastasis Metastasis jak_stat->metastasis

References

Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a structured overview of the spectroscopic characterization of 4-Benzylamino-3-nitropyridine. Due to the limited availability of public-domain experimental data, this guide serves as a template, outlining the standard methodologies and data presentation formats for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of similar molecules.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical properties. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process. This guide details the expected data and the experimental protocols for such an analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Infrared (IR) Spectroscopy

Table 3: FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available
Data not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. For EI, a solid probe would be used. The mass-to-charge ratio (m/z) of the resulting ions would be measured.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation report Technical Report Generation structure_elucidation->report

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

data_interpretation_logic ms_data MS Data (Molecular Weight, Fragmentation) structure Proposed Structure of This compound ms_data->structure Confirms Molecular Formula ir_data IR Data (Functional Groups) ir_data->structure Identifies NO₂, N-H, C=C, C-N bonds nmr_data NMR Data (Carbon-Hydrogen Framework) nmr_data->structure Defines Proton and Carbon Connectivity

Logical relationship of spectroscopic data in the structural elucidation of the target compound.

Methodological & Application

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent reduction of 4-Benzylamino-3-nitropyridine, a key intermediate in the development of various biologically active compounds, particularly kinase inhibitors. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound serves as a valuable scaffold in drug discovery. The pyridine ring, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. The benzylamino group provides a structural motif present in many biologically active molecules. Subsequent reduction of the nitro group to an amine opens up a plethora of possibilities for further functionalization, such as amide bond formation or the introduction of other pharmacophoric groups. This versatility makes this compound and its derivatives attractive candidates for the synthesis of targeted therapeutics, including inhibitors of key signaling pathways implicated in cancer and other diseases.

Key Reactions and Applications

The primary reaction for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine derivative. The resulting compound can then undergo a variety of transformations, with the reduction of the nitro group being a crucial step for creating diverse chemical libraries for drug screening. The resulting 4-benzylamino-pyridin-3-amine is a key building block for the synthesis of various heterocyclic systems, including those found in kinase inhibitors that target signaling pathways like PI3K/Akt/mTOR and EGFR.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 4-Chloro-3-nitropyridine
Reagent Benzylamine
Solvent Ethanol (EtOH)
Base Triethylamine (TEA)
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%

Table 2: Summary of Reaction Parameters for the Reduction of this compound

ParameterValue
Starting Material This compound
Reducing Agent Tin(II) chloride dihydrate (SnCl2·2H2O)
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Temperature Reflux (approx. 78 °C for EtOH)
Reaction Time 2-4 hours
Typical Yield 80-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-chloro-3-nitropyridine and benzylamine.

Materials:

  • 4-Chloro-3-nitropyridine

  • Benzylamine

  • Triethylamine (TEA)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in absolute ethanol.

  • Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

  • Add benzylamine (1.1 eq) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Reduction of this compound to 4-Benzylamino-pyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the 4-Benzylamino-pyridin-3-amine by column chromatography on silica gel if necessary.

  • Characterize the final product by NMR and Mass Spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to Diamine cluster_application Application start_synthesis 4-Chloro-3-nitropyridine + Benzylamine reaction_synthesis Nucleophilic Aromatic Substitution (EtOH, TEA, Reflux) start_synthesis->reaction_synthesis product_synthesis This compound reaction_synthesis->product_synthesis start_reduction This compound product_synthesis->start_reduction reaction_reduction Reduction (SnCl2·2H2O, EtOH, Reflux) start_reduction->reaction_reduction product_reduction 4-Benzylamino-pyridin-3-amine reaction_reduction->product_reduction start_application 4-Benzylamino-pyridin-3-amine product_reduction->start_application reaction_application Further Functionalization start_application->reaction_application product_application Kinase Inhibitors reaction_application->product_application PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Kinase Inhibitor (e.g., from 4-benzylamino -pyridin-3-amine) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., from 4-benzylamino -pyridin-3-amine) Inhibitor->EGFR

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a synthetic organic compound that serves as a valuable precursor in the generation of compound libraries for kinase inhibitor screening. Its structural framework is amenable to chemical modifications for the synthesis of derivatives with potential biological activity. A particularly important class of compounds that can be synthesized from this compound and its analogs are imidazo[4,5-b]pyridines. The imidazo[4,5-b]pyridine scaffold is structurally analogous to purines, a key component of ATP, making it an effective "hinge-binding" motif for the ATP-binding pocket of many kinases.[1][2]

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Two such kinases of significant therapeutic interest are FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3][4] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of leukemic cells in acute myeloid leukemia (AML).[5][6] Aurora kinases are serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in various solid tumors.[4][7]

This document provides a detailed application note and protocols for the proposed use of this compound as a starting material for the synthesis of a library of potential kinase inhibitors, followed by the screening of this library against FLT3 and Aurora kinases.

Proposed Synthetic and Screening Workflow

The general workflow involves the chemical modification of the this compound scaffold to generate a library of imidazo[4,5-b]pyridine derivatives. This library is then subjected to high-throughput screening against the target kinases to identify potent and selective inhibitors.

G cluster_synthesis Compound Library Generation cluster_screening Kinase Inhibitor Screening cluster_validation Hit Validation and Characterization Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 3,4-Diaminopyridine Derivative Step1->Intermediate Step2 Cyclization with Aldehydes/Carboxylic Acids Intermediate->Step2 Library Imidazo[4,5-b]pyridine Library Step2->Library Assay_Setup Prepare Assay Plates with Library Compounds Library->Assay_Setup Kinase_Reaction Add Kinase (FLT3/Aurora), Substrate, and ATP Assay_Setup->Kinase_Reaction Detection Add Detection Reagent (e.g., ADP-Glo™) Kinase_Reaction->Detection Measurement Measure Signal (Luminescence) Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis Hit_ID Identify 'Hit' Compounds Data_Analysis->Hit_ID Selectivity Selectivity Profiling Hit_ID->Selectivity MoA Mechanism of Action Studies Hit_ID->MoA

Caption: Overall workflow from library synthesis to hit validation.

Data Presentation: Illustrative Inhibitory Activity

The following tables present hypothetical data for a selection of compounds derived from a this compound precursor, screened against target kinases.

Table 1: Inhibitory Activity against FLT3 Kinase

Compound IDStructure (Imidazo[4,5-b]pyridine Derivative)FLT3 IC50 (nM)
BNP-001 2-phenyl-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine150
BNP-002 2-(4-chlorophenyl)-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine25
BNP-003 2-(3-methoxyphenyl)-N-benzyl-3H-imidazo[4,5-b]pyridin-7-amine80
Midostaurin (Positive Control)30

Table 2: Inhibitory Activity and Selectivity against Aurora Kinases

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora B / Aurora A)
BNP-004 5050010
BNP-005 10252.5
BNP-006 200200.1
Alisertib (Positive Control)1.239.7

Signaling Pathway Context

Understanding the signaling context of the target kinases is crucial for interpreting screening data and predicting downstream cellular effects of inhibitors.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the kinase. This results in the aberrant activation of downstream pro-survival and proliferative pathways such as RAS/MAPK and PI3K/AKT.

FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->Dimerization Ligand- independent STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FLT3 Inhibitor (e.g., BNP-002) Inhibitor->Dimerization

Caption: Simplified FLT3 signaling pathway in normal and malignant cells.
Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are central to the regulation of cell division. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome-microtubule attachments and cytokinesis.[7]

Aurora_Pathway cluster_prophase Prophase/Prometaphase cluster_metaphase Metaphase cluster_anaphase Anaphase/Telophase Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Aurora_B Aurora B (Chromosomal Passenger Complex) Kinetochore Kinetochore-Microtubule Attachment Error Correction Aurora_B->Kinetochore Kinetochore->Mitotic_Arrest Aurora_B_Cyto Aurora B Cytokinesis Cytokinesis Aurora_B_Cyto->Cytokinesis Cytokinesis->Mitotic_Arrest Inhibitor_A Aurora A Inhibitor (e.g., BNP-004) Inhibitor_A->Aurora_A Inhibitor_B Aurora B Inhibitor (e.g., BNP-006) Inhibitor_B->Aurora_B

Caption: Roles of Aurora A and B kinases during mitosis.

Experimental Protocols

A variety of assay formats are available for kinase inhibitor screening, including radiometric and fluorescence- or luminescence-based methods.[7] The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9][10]

Protocol 1: FLT3 Inhibitor Screening using ADP-Glo™ Kinase Assay

This protocol is designed for screening a library of compounds, such as the hypothetical BNP series, against FLT3 kinase in a 384-well plate format.

Materials:

  • Recombinant human FLT3 kinase

  • Myelin Basic Protein (MBP) substrate[11]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 250 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known FLT3 inhibitor like Midostaurin (positive control).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing FLT3 kinase and MBP substrate.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[9] This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[9]

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well.[9] This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin substrate for light generation.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Aurora A/B Inhibitor Screening using LanthaScreen™ TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors for Aurora kinases. This assay format is an alternative to activity-based assays and measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[12][13]

Materials:

  • Recombinant human Aurora A or Aurora B kinase (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

  • Test compounds (dissolved in DMSO)

  • Low-volume 384-well assay plates (e.g., Corning 3673)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer a small volume (e.g., 200 nL) of the compound dilutions into the assay plate wells. Include appropriate controls (DMSO for no inhibition, and a high concentration of a known non-fluorescent inhibitor for maximum inhibition).

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A.

    • Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well. The final assay volume is 15 µL.

  • Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 tracer emission).[13]

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

    • Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the binding affinity of the compound.

Conclusion

This compound represents a promising starting scaffold for the development of novel kinase inhibitors targeting therapeutically relevant kinases such as FLT3 and Aurora kinases. The application notes and protocols provided herein offer a comprehensive framework for the synthesis of a targeted compound library and its subsequent screening using robust and validated assay platforms. The combination of targeted synthesis and high-throughput screening is a powerful strategy in modern drug discovery to identify lead compounds for the development of new cancer therapeutics.

References

Application Notes and Protocols for 4-Benzylamino-3-nitropyridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Benzylamino-3-nitropyridine is a heterocyclic organic compound belonging to the nitropyridine class. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Compounds within this family have demonstrated a range of biological effects, including potential as anticancer, antimicrobial, and antiviral agents.[2][3]

These application notes provide a framework for investigating the potential cytotoxic and apoptosis-inducing effects of this compound in cancer cell lines. The protocols and hypothetical data presented herein are based on the activities observed for structurally related nitropyridine compounds and are intended to serve as a guide for researchers.

Hypothetical Biological Activity

Based on the known bioactivity of similar nitropyridine derivatives, it is hypothesized that this compound may exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. A potential, though unverified, mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Data Presentation

The following tables present hypothetical data from representative cell-based assays to illustrate the potential anticancer effects of this compound.

Table 1: Cell Viability (MTT Assay) - IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)This compound4815.2
A549 (Lung Cancer)This compound4822.8
HCT116 (Colon Cancer)This compound4818.5
Doxorubicin (Control)This compound480.8

Table 2: Apoptosis Induction (Annexin V/PI Staining)

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
MCF-7Vehicle Control-5.1
MCF-7This compound1025.3
MCF-7This compound2048.7
MCF-7Staurosporine (Positive Control)192.4

Table 3: Western Blot Analysis - Protein Expression Levels

Target ProteinTreatmentConcentration (µM)Fold Change (vs. Vehicle)
p-Akt (S473)Vehicle Control-1.0
p-Akt (S473)This compound150.4
Cleaved Caspase-3Vehicle Control-1.0
Cleaved Caspase-3This compound153.2
Bcl-2Vehicle Control-1.0
Bcl-2This compound150.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells after treatment with this compound using flow cytometry.

Workflow Diagram:

References

Application Notes and Protocols: 4-Benzylamino-3-nitropyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylamino-3-nitropyridine is a valuable heterocyclic building block in organic synthesis, particularly in the construction of substituted pyridine derivatives and fused heterocyclic systems. Its unique trifunctional nature, featuring a secondary amine, a nitro group, and a pyridine core, allows for a diverse range of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, paving the way for cyclization reactions to generate libraries of compounds with potential pharmacological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates and target molecules.

Key Applications

The strategic placement of the benzylamino and nitro groups on the pyridine scaffold makes this compound a precursor for a variety of important chemical structures:

  • Synthesis of Substituted Pyridines: The pyridine ring can undergo further functionalization, and the benzylamino group can be modified or cleaved under specific conditions.

  • Formation of Diaminopyridine Derivatives: The reduction of the nitro group to an amine is a pivotal transformation, yielding a 3,4-diaminopyridine derivative. This vicinal diamine is a key precursor for the synthesis of fused heterocycles.

  • Construction of Fused Heterocyclic Systems: The resulting N-benzyl-pyridine-3,4-diamine can undergo intramolecular cyclization or condensation with various electrophiles to form imidazopyridines, triazolopyridines, and other fused bicyclic systems. These scaffolds are prevalent in many biologically active molecules.

  • Potential in Medicinal Chemistry: Derivatives of this compound are being explored for their potential as antimicrobial and kinase inhibitors, among other therapeutic areas. The benzyl group can serve as a key pharmacophoric feature or as a protecting group.

Chemical Properties

Basic chemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name N-benzyl-3-nitropyridin-4-amine
CAS Number 100306-70-5
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.23 g/mol [1]
Appearance Typically a yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and dimethylformamide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related aminopyridine derivatives.

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_products Product cluster_conditions Conditions Reactant1 4-Chloro-3-nitropyridine Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Benzylamine Reactant2->Product Conditions Base (e.g., Triethylamine) Solvent (e.g., Isopropanol) Heat

Figure 1: General workflow for the synthesis of this compound.

Materials:

  • 4-Chloro-3-nitropyridine

  • Benzylamine

  • Triethylamine (or another suitable base)

  • 2-Propanol (or another suitable solvent)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in 2-propanol, add benzylamine (1.0 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the title compound as a yellow solid.

Note: This is a generalized procedure. For a related compound, N-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, a yield of 91% was reported using a similar method.[2]

Protocol 2: Reduction of the Nitro Group to Synthesize N⁴-Benzylpyridine-3,4-diamine

The reduction of the nitro group is a critical step to enable further derivatization, particularly for the synthesis of fused heterocyclic systems.

Reaction Scheme:

Protocol_2 cluster_reactants Reactant cluster_products Product cluster_conditions Conditions Reactant1 This compound Product N⁴-Benzylpyridine-3,4-diamine Reactant1->Product Reduction Conditions Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C) Solvent (e.g., Ethanol, Ethyl Acetate)

Figure 2: General workflow for the reduction of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd-C, 10%)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate for extraction

  • Magnesium sulfate (anhydrous)

Procedure (using SnCl₂·2H₂O):

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

  • Purify the product by column chromatography on silica gel if necessary.

Alternative Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd-C.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired diamine.

Protocol 3: Synthesis of Fused Imidazopyridines

This protocol illustrates the use of the resulting diamine to construct a fused heterocyclic system, a common strategy in the synthesis of biologically active molecules.

Reaction Scheme:

Protocol_3 cluster_reactants Reactants cluster_products Product cluster_conditions Conditions Reactant1 N⁴-Benzylpyridine-3,4-diamine Product Substituted Imidazo[4,5-c]pyridine Reactant1->Product Cyclocondensation Reactant2 Carboxylic Acid or Aldehyde Reactant2->Product Conditions Condensing Agent (e.g., PPA, Eaton's Reagent) or Oxidant (for aldehydes) Heat

Figure 3: General workflow for the synthesis of imidazo[4,5-c]pyridines.

Materials:

  • N⁴-Benzylpyridine-3,4-diamine

  • A suitable carboxylic acid (e.g., formic acid, acetic acid) or an aldehyde

  • Polyphosphoric acid (PPA) or Eaton's reagent (for carboxylic acids)

  • An oxidizing agent like sodium metabisulfite (for aldehydes)

  • Appropriate solvents

Procedure (with a carboxylic acid):

  • Mix N⁴-benzylpyridine-3,4-diamine (1.0 eq) with an excess of the chosen carboxylic acid (which can also act as the solvent) or with 1.1 eq of the carboxylic acid in a high-boiling solvent with a condensing agent like PPA.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography.

Quantitative Data

While specific quantitative data for reactions directly involving this compound is limited in the readily available literature, the following table provides data for a closely related synthetic transformation to illustrate typical yields and characterization.

Table 1: Synthesis and Characterization of a Related Nicotinonitrile Derivative [3]

CompoundYield¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (ESI-FTMS) m/z
2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile99%8.42 – 8.35 (m, 3H), 7.75 (d, J = 8.6 Hz, 2H), 7.42 – 7.30 (m, 5H), 6.71 (d, J = 5.1 Hz, 1H), 5.73 (t, J = 5.0 Hz, 1H), 4.79 (d, J = 5.5 Hz, 2H)159.1, 152.7, 151.9, 148.5, 142.9, 138.1, 129.3, 128.8, 127.8, 127.7, 124.1, 116.1, 112.6, 89.8, 45.6[M+H]⁺ Calcd for C₁₉H₁₅N₄O₂: 331.1197; Found: 331.1198

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, data from the closely related compound, 4-amino-3-nitropyridine, can serve as a useful reference for the interpretation of spectra.

Reference Data for 4-Amino-3-nitropyridine: [4]

  • FT-IR and FT-Raman spectra have been recorded and analyzed, with vibrational assignments performed.

  • ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO approach.

  • UV-Vis spectrum has been recorded and analyzed using a time-dependent density functional theory approach.

Researchers synthesizing and using this compound should perform full characterization (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm the structure and purity of their materials.

Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for derivatives of this compound, related nitrogen-containing heterocyclic compounds are known to interact with a variety of biological targets. For instance, carbazole derivatives containing a benzylamino moiety have shown promising antimicrobial activity.[1] The imidazopyridine core, which can be synthesized from this compound, is a known scaffold in many kinase inhibitors. Therefore, derivatives of this compound represent a promising starting point for the discovery of new therapeutic agents.

Signaling_Pathway_Hypothesis cluster_synthesis Synthesis cluster_bioactivity Potential Biological Targets cluster_outcome Therapeutic Potential A This compound B N⁴-Benzylpyridine-3,4-diamine A->B Reduction C Fused Heterocycles (e.g., Imidazopyridines) B->C Cyclization D Kinases C->D Inhibition E Microbial Enzymes C->E Inhibition F Anticancer Agents D->F G Antimicrobial Agents E->G

Figure 4: Hypothetical workflow from the building block to potential therapeutic applications.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. The protocols and data presented herein, though in some cases based on closely related analogues due to limited direct literature, provide a solid foundation for researchers to explore its utility in their synthetic campaigns. Its potential for the rapid generation of diverse heterocyclic scaffolds makes it an attractive starting material for the development of new pharmaceuticals and other functional organic materials. Further research into the reaction scope and biological activities of its derivatives is warranted.

References

Application Notes & Protocols for the Quantification of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Benzylamino-3-nitropyridine. The methodologies outlined below are foundational for researchers and professionals in drug development and quality control who require accurate measurement of this compound in various matrices.

Introduction to Analytical Techniques

The quantification of this compound, an aromatic compound, is amenable to several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers good sensitivity and selectivity for aromatic compounds like this compound, which is expected to have a strong UV chromophore due to its nitro and aromatic functionalities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices such as biological fluids or reaction mixtures, LC-MS is the preferred method. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for confident identification and quantification at very low levels.

While spectroscopic techniques like UV-Vis can be used for preliminary analysis or for pure substances, they lack the specificity for quantification in complex mixtures.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a general protocol for the quantification of this compound using HPLC-UV. This method is suitable for routine analysis and quality control of bulk material or formulated products.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from impurities on a reversed-phase column and is detected by a UV detector at a wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from known standards.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

2.2.3. Chromatographic Conditions (Starting Point)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of a standard solution (a starting point could be around 254 nm or 330-355 nm based on related compounds).[4]

2.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative performance of the method should be validated and the data summarized as follows:

ParameterResult
Linearity (R²)
Range (µg/mL)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Precision (%RSD)
Accuracy (% Recovery)
Specificity

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute Standards filter Filter (0.45 µm) dissolve->filter Samples dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Sample Concentration integrate->quantify Samples calibrate->quantify Samples LCMS_Dev cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_lc LC Method Development cluster_validation Method Validation infuse Infuse Standard Solution optimize_ion Optimize Ionization (ESI+/ESI-) infuse->optimize_ion find_precursor Identify Precursor Ion optimize_ion->find_precursor fragment Fragment Precursor Ion find_precursor->fragment select_product Select Product Ions fragment->select_product optimize_ce Optimize Collision Energy (CE) select_product->optimize_ce develop_lc Develop LC Separation optimize_ce->develop_lc check_peak Ensure Good Peak Shape & Retention develop_lc->check_peak validate Validate Method (Linearity, LOD/LOQ, etc.) check_peak->validate

References

handling and storage protocols for 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available data on 4-Benzylamino-3-nitropyridine, a research chemical with potential applications in synthetic and medicinal chemistry. Due to the limited publicly available information specific to this compound, some protocols and safety precautions are based on data for structurally related nitropyridines. Researchers should exercise caution and perform their own risk assessments before use.

Chemical and Physical Properties

This compound is a pyridine derivative with the following properties:

PropertyValue
CAS Number 100306-70-5[1][2][3][4]
Molecular Formula C₁₂H₁₁N₃O₂[4]
Molecular Weight 229.23 g/mol [5]
Appearance Not specified (likely a solid)
Storage Temperature 2-8°C[3]

Handling and Storage Protocols

As a nitropyridine derivative, this compound should be handled with care in a well-ventilated laboratory setting. The following protocols are recommended based on the safety data for related compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[3]

Spill and Waste Disposal

In case of a spill, avoid generating dust. Absorb the spill with an inert material and place it in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the general reactivity of substituted nitropyridines with amines.

Reaction:

4-Chloro-3-nitropyridine + Benzylamine → this compound + HCl

Materials:

  • 4-Chloro-3-nitropyridine

  • Benzylamine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzylamine (1.1 equivalents) to the solution.

  • Add a suitable base (1.2 equivalents) to scavenge the HCl produced during the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water or a mild aqueous acid to remove the base and any unreacted benzylamine.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry).

Note: This is a generalized and hypothetical protocol. The specific reaction conditions (solvent, temperature, reaction time, and purification method) would need to be optimized.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the searched literature detailing the biological activity or the role of this compound in specific signaling pathways. However, structurally related compounds, such as 4-(phenylamino)quinazolines and 4-(phenylamino)pyrido[d]pyrimidines, have been investigated as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[7][8][9]

Given the presence of the benzylamino-pyridine scaffold, it is plausible that this compound could be explored as a potential kinase inhibitor. Kinase inhibitors often act by competing with ATP for binding to the active site of the enzyme, thereby blocking downstream signaling pathways involved in cell proliferation, differentiation, and survival.

A generalized workflow for investigating the potential kinase inhibitory activity of a compound like this compound is presented below.

G General Workflow for Kinase Inhibitor Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays A Synthesize and Purify This compound B Characterize Compound (NMR, MS, Purity) A->B C Primary Kinase Screen (Panel of Kinases) B->C D Determine IC50 for 'Hit' Kinases C->D E Mechanism of Action Studies (e.g., ATP Competition Assay) D->E F Assess Inhibition of Target Kinase Phosphorylation E->F G Measure Effect on Cell Proliferation/Viability F->G H Evaluate Downstream Signaling Pathway Modulation G->H I Lead Optimization H->I

Caption: A generalized workflow for the evaluation of a novel compound as a potential kinase inhibitor.

Conclusion

This compound is a research chemical with limited available data. The handling and storage protocols should be approached with caution, adhering to best practices for working with nitropyridine compounds. While its specific applications are not well-documented, its structure suggests potential utility in synthetic chemistry and as a scaffold for medicinal chemistry research, possibly in the area of kinase inhibition. Further research is needed to fully characterize its properties and potential applications.

References

Safety Precautions for 4-Benzylamino-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for working with 4-Benzylamino-3-nitropyridine (CAS No. 100306-70-5). Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is synthesized from safety data for structurally similar chemicals, including various nitropyridines and aminopyridines. The protocols outlined below are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Summary

This compound is a substituted nitropyridine. Compounds in this class are generally considered hazardous. Based on data from analogous compounds, this compound should be handled as a substance that is potentially toxic if ingested, a skin and eye irritant, and may cause respiratory irritation. The presence of the nitro group suggests that it may be a flammable solid and could potentially be reactive.

Summary of Potential Hazards:

Hazard ClassPotential Effect
Acute Toxicity (Oral) Potentially toxic if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Flammability Should be treated as a potentially flammable solid.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following specific PPE should be used:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.

Safe Handling and Storage Protocols

3.1. Handling:

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Dispensing: When weighing and dispensing the solid compound, do so in a fume hood and take care to avoid generating dust.

  • Reactions: When setting up reactions, ensure all glassware is properly secured. If heating is required, use a controlled heating source such as a heating mantle or oil bath.

3.2. Storage:

  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood Proceed handling_weigh Weigh Compound prep_fume_hood->handling_weigh Proceed handling_dissolve Dissolve/React handling_weigh->handling_dissolve Proceed cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Proceed cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Proceed

Caption: Safe handling workflow for this compound.

Emergency Procedures

5.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Spill and Leak Procedures:

  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect solid waste in a designated, sealed, and properly labeled container.

  • Liquid Waste: Collect liquid waste from reactions and cleaning in a designated, sealed, and properly labeled container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Hazard Communication Diagram

The following diagram illustrates the logical relationship between the compound's properties and the required safety precautions.

G cluster_hazards Potential Hazards cluster_precautions Safety Precautions compound This compound hazard_toxicity Acute Toxicity compound->hazard_toxicity hazard_irritation Skin/Eye Irritation compound->hazard_irritation hazard_respiratory Respiratory Irritation compound->hazard_respiratory hazard_flammability Flammability compound->hazard_flammability precaution_ppe Appropriate PPE hazard_toxicity->precaution_ppe precaution_handling Safe Handling Protocols hazard_toxicity->precaution_handling precaution_emergency Emergency Procedures hazard_toxicity->precaution_emergency hazard_irritation->precaution_ppe hazard_irritation->precaution_handling hazard_irritation->precaution_emergency hazard_respiratory->precaution_ppe hazard_respiratory->precaution_handling hazard_respiratory->precaution_emergency hazard_flammability->precaution_handling precaution_ppe->precaution_handling precaution_storage Proper Storage precaution_handling->precaution_storage precaution_handling->precaution_emergency

Caption: Relationship between hazards and safety precautions.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the potential hazards and safe handling procedures for all chemicals they work with. Always consult with your institution's environmental health and safety department for specific guidance.

Troubleshooting & Optimization

Optimizing Reaction Yield for 4-Benzylamino-3-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzylamino-3-nitropyridine. The following information is designed to address specific issues that may be encountered during experimentation, offering detailed experimental protocols and insights into reaction optimization.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems.

Observation Potential Cause Recommended Solution
No or very low conversion of starting material 1. Inactive Reagents: Starting material (4-chloro-3-nitropyridine) may be degraded, or the benzylamine may be of poor quality.- Confirm the purity of 4-chloro-3-nitropyridine via melting point or NMR. - Use freshly distilled or a new bottle of benzylamine.
2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side product generation by TLC. - Consider switching to a higher-boiling point solvent if the desired temperature cannot be reached.
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.- If using a non-polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the nucleophilic aromatic substitution.
Significant amount of side products observed 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or the formation of undesired byproducts.- Lower the reaction temperature and increase the reaction time. Monitor the reaction progress closely by TLC.
2. Presence of Water: Moisture can react with the starting materials or intermediates.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
3. Nitro Group Migration: In some cases, intramolecular rearrangement can occur, leading to isomeric impurities.- This is an inherent reactivity pattern. Optimization of temperature and reaction time can help minimize this. If separation is difficult, consider an alternative synthetic route.
Product is difficult to purify 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the product.
2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals.- Ensure the product is fully dissolved at the solvent's boiling point. - Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). - Cool the solution slowly and scratch the inside of the flask to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNA) mechanism. The electron-withdrawing nitro group activates the pyridine ring, particularly at the 4-position, making it susceptible to attack by the nucleophilic benzylamine. The benzylamine attacks the carbon atom bearing the chloro group, forming a Meisenheimer complex intermediate. Subsequently, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Q2: What is the recommended starting material?

A2: The most common and commercially available starting material is 4-chloro-3-nitropyridine. It is crucial to ensure its purity before starting the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential side products. The spots can be visualized under UV light.

Q4: What are the optimal reaction conditions?

A4: The optimal conditions can vary, but a general starting point is to react 4-chloro-3-nitropyridine with a slight excess of benzylamine (1.1-1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol at an elevated temperature (e.g., 80-100 °C). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Q5: How do I purify the final product?

A5: After the reaction is complete, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can yield a pure product.

Experimental Protocols

Synthesis of this compound

This protocol provides a detailed method for the synthesis of this compound from 4-chloro-3-nitropyridine and benzylamine.

Materials:

  • 4-chloro-3-nitropyridine

  • Benzylamine

  • Ethanol (anhydrous)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol.

  • Add benzylamine (1.1 eq) to the solution. If starting with benzylamine hydrochloride, add triethylamine (1.2 eq) to liberate the free amine.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol.

Data Presentation

The following table summarizes the effect of different solvents on the reaction yield, based on typical outcomes for similar nucleophilic aromatic substitution reactions.

Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Ethanol80685-95
Dimethylformamide (DMF)100490-98
Acetonitrile80875-85
Toluene1101240-60

Visualizations

Reaction Pathway

Reaction_Pathway 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 4-Chloro-3-nitropyridine->Meisenheimer_Complex + Benzylamine Benzylamine Benzylamine Benzylamine->Meisenheimer_Complex This compound This compound (Product) Meisenheimer_Complex->this compound - HCl HCl HCl Meisenheimer_Complex->HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low reaction yield.

Parameter Relationships

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate & side reactions Side_Products Side Products Temperature->Side_Products Reaction_Time Reaction Time Reaction_Time->Yield affects completeness Solvent_Polarity Solvent Polarity Solvent_Polarity->Yield affects solubility & rate Reagent_Purity Reagent Purity Reagent_Purity->Yield critical for success Side_Products->Yield decreases

Caption: Relationship between key reaction parameters and the final product yield.

4-Benzylamino-3-nitropyridine solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Benzylamino-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in common laboratory solvents?

This structure suggests:

  • Low solubility in water: The large non-polar surface area from the benzyl and pyridine rings will likely limit its solubility in aqueous solutions.

  • Solubility in polar aprotic solvents: It is expected to have better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can solvate the polar groups.

  • Moderate solubility in polar protic solvents: Solvents like ethanol and methanol may offer moderate solubility, but the non-polar characteristics might limit high concentrations.

  • Low solubility in non-polar solvents: It is expected to be poorly soluble in non-polar solvents like hexanes or toluene due to the presence of its polar functional groups.

The principle of "like dissolves like" is key; solvents with similar polarity to the solute are generally more effective.[1][2]

Q2: How can I quantitatively determine the solubility of this compound?

A2: You can determine the solubility experimentally using methods like the shake-flask method.[3] A general protocol is provided in this guide. We recommend that you generate your own data for your specific solvent batches and experimental conditions.

Data Presentation: Quantitative Solubility of this compound

The following table is a template for you to record your experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetonitrile25
Acetone25
Dichloromethane25
Hexane25

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Cap the vial tightly and place it on a shaker or rotator in a constant temperature bath (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Be cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. Calculate the concentration.

    • Spectroscopic/Chromatographic Method (Recommended): Prepare a series of standard solutions of known concentrations. Analyze the filtered sample using HPLC or a UV-Vis spectrophotometer and determine the concentration by comparing it to the standard curve. This method is generally more accurate, especially for lower solubilities.

  • Calculation: Express the solubility in mg/mL or molarity (M).

Troubleshooting Guide

Q3: My compound is not dissolving in the chosen solvent, even with heating and sonication. What should I do?

A3: If this compound is not dissolving, consider the following:

  • Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution:

    • Switch to a more suitable solvent. Based on its structure, polar aprotic solvents like DMSO or DMF are likely to be most effective.

    • Use a co-solvent system. For aqueous applications, preparing a high-concentration stock solution in DMSO and then diluting it into your aqueous buffer can be an effective strategy. Be mindful of the final DMSO concentration in your experiment.

    • Increase Temperature: For some compounds, solubility increases with temperature.[4] However, be cautious as this can also lead to degradation. Always check the compound's stability at elevated temperatures.

Q4: The compound dissolves initially but then precipitates out of the solution. Why is this happening?

A4: This is a common issue, especially when diluting a stock solution into a different solvent system (e.g., a DMSO stock into an aqueous buffer).

  • Cause: You have likely exceeded the solubility limit of the compound in the final solvent mixture. This is known as "crashing out."

  • Solution:

    • Lower the final concentration. The most straightforward solution is to work with a lower final concentration of the compound.

    • Increase the percentage of co-solvent. If your experimental system allows, increasing the percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility.

    • pH Adjustment: The compound has a secondary amine and a pyridine nitrogen, which can be protonated. Adjusting the pH of the aqueous solution may alter the ionization state of the molecule and could potentially increase its solubility.[4] Experiment with different pH values to find the optimal condition.

Q5: After adding the solvent, the compound forms an oil instead of dissolving. What does this mean?

A5: Oiling out occurs when the solid melts in the solvent but does not dissolve, or when a supersaturated solution separates into a liquid phase instead of a solid precipitate.

  • Cause: This often happens when trying to dissolve a compound near its melting point or when the solvent-solute interactions are not strong enough to keep the molecules fully solvated.

  • Solution:

    • Add more solvent. You may be close to the solubility limit.

    • Change the solvent. A solvent with stronger interactions with the solute may be required.

    • Modify the temperature. Lowering the temperature may solidify the oil, after which you can try a different solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to troubleshooting solubility issues.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate for 24h at constant temperature B->C D Settle or centrifuge to pellet excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G

Caption: Experimental workflow for determining compound solubility.

troubleshooting_guide cluster_solutions Potential Solutions start Start: Dissolving This compound issue What is the issue? start->issue sol1 Use a stronger polar aprotic solvent (DMSO, DMF) issue->sol1 Does not dissolve sol2 Lower final concentration issue->sol2 Precipitates after dilution sol5 Add more solvent issue->sol5 Forms an oil sol3 Increase co-solvent % sol2->sol3 sol4 Adjust pH of buffer sol3->sol4 sol6 Change solvent sol5->sol6

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: 4-Benzylamino-3-nitropyridine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzylamino-3-nitropyridine. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of degradation on the this compound molecule?

A1: Based on the chemical structure, the most probable sites for degradation are the benzylic C-N bond, the nitro group, and the pyridine ring itself. The benzylamino group is susceptible to oxidation and cleavage, while the nitro group can be reduced. The electron-deficient pyridine ring may undergo nucleophilic attack or photo-induced rearrangements.

Q2: What are the likely degradation products of this compound under oxidative stress?

A2: Under oxidative conditions, you can anticipate the formation of several degradation products. The most likely is the oxidation of the benzylamine bridge to form an imine, N-benzylidene-3-nitropyridin-4-amine. Further oxidation could potentially lead to the formation of pyridine N-oxide derivatives. Cleavage of the C-N bond may also occur, yielding 4-amino-3-nitropyridine and benzaldehyde or benzoic acid.

Q3: My HPLC analysis shows a decrease in the parent peak after stress testing, but no new peaks are appearing. What could be the reason?

A3: This scenario can arise from several possibilities:

  • Formation of non-UV active products: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.

  • Formation of volatile compounds: Degradation may lead to volatile products, such as benzaldehyde, which would not be detected by HPLC.

  • Precipitation of degradants: The degradation products might be insoluble in the sample diluent and have precipitated out of the solution.

  • Adsorption to container surfaces: The degradants could be adsorbing to the walls of your sample vials.

  • Co-elution with the solvent front: Highly polar degradation products might be eluting with the solvent front and are therefore not being observed as distinct peaks.

Q4: What are suitable starting conditions for a stability-indicating HPLC method for this compound?

A4: A good starting point for developing a stability-indicating HPLC method would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient from a low to a high percentage of the organic modifier should provide good separation of the parent compound from its potential degradation products. Detection at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan) is advisable.

Troubleshooting Guides

Troubleshooting: No Significant Degradation Observed
Symptom Possible Cause Suggested Solution
Less than 5% degradation after applying stress conditions.Stress conditions are too mild.Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.
The compound is highly stable under the tested conditions.This is a valid result. Document the stability of the compound under the applied stress.
Inaccurate sample preparation or analysis.Verify the concentration of the stock solution and the accuracy of the HPLC method.
Troubleshooting: Excessive Degradation
Symptom Possible Cause Suggested Solution
More than 20-30% degradation, or complete loss of the parent compound.Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
Multiple, small, and poorly resolved peaks in the chromatogram.The degradation is non-specific. Use milder conditions to favor the formation of primary degradation products.
The compound is inherently unstable.This is a critical finding for the stability profile of the molecule.
Troubleshooting: Poor Peak Shape in HPLC Analysis
Symptom Possible Cause Suggested Solution
Tailing or fronting of the parent or degradant peaks.Mismatch between the sample diluent and the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Adjust the pH of the mobile phase or add an ion-pairing agent.

Summary of Quantitative Data from a Hypothetical Forced Degradation Study

Stress Condition % Degradation of Parent Compound Major Degradation Product(s) Observed % Area of Major Degradant(s)
0.1 M HCl, 60 °C, 24h8.54-Amino-3-nitropyridine7.2
0.1 M NaOH, 60 °C, 24h12.14-Hydroxy-3-nitropyridine10.5
10% H₂O₂, RT, 24h15.8N-Benzylidene-3-nitropyridin-4-amine13.9
Thermal (80 °C, 48h)5.23-Nitropyridine4.1
Photolytic (ICH Q1B)18.9N-Benzylidene-3-nitropyridin-4-amine, 4-Amino-3-nitropyridine11.2, 6.5

Detailed Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80 °C for 48 hours. Also, store a solution of the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis (Stability-Indicating HPLC Method):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of the parent compound)

  • Column Temperature: 30 °C

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • For identification of unknown peaks, collect fractions and analyze by LC-MS/MS.

Visualizations

DegradationPathways Parent This compound OxidationProduct1 N-Benzylidene-3-nitropyridin-4-amine Parent->OxidationProduct1 Oxidation (H₂O₂) OxidationProduct2 This compound N-oxide Parent->OxidationProduct2 Oxidation HydrolysisProduct1 4-Amino-3-nitropyridine Parent->HydrolysisProduct1 Acid Hydrolysis (H⁺) HydrolysisProduct2 Benzaldehyde Parent->HydrolysisProduct2 Acid Hydrolysis (H⁺) BaseHydrolysisProduct 4-Hydroxy-3-nitropyridine Parent->BaseHydrolysisProduct Base Hydrolysis (OH⁻) ReductionProduct 4-Benzylamino-3-aminopyridine Parent->ReductionProduct Reduction

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress SamplePrep Sample Preparation (Dilution, Neutralization) Stress->SamplePrep HPLC Stability-Indicating HPLC-UV Analysis SamplePrep->HPLC DataAnalysis Data Analysis (% Degradation, Peak Purity) HPLC->DataAnalysis Identification Degradant Identification (LC-MS/MS) DataAnalysis->Identification If unknown peaks Report Final Report DataAnalysis->Report Identification->Report

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzylamino-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound from 4-chloro-3-nitropyridine and benzylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-rich benzylamine (nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position and the ring nitrogen atom activates the 4-position for nucleophilic attack.[1][2][3] The reaction typically involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the chloride leaving group to yield the final product.[4][5]

Q2: Why is the substitution favored at the 4-position of the pyridine ring?

Nucleophilic aromatic substitution on pyridine rings is regioselective, favoring the 2- and 4-positions.[1][6] This preference is due to the ability of the electronegative nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance. When the nucleophile attacks the C-4 position, the negative charge can be delocalized onto the ring nitrogen, which is a significant stabilizing factor.[1] The strong electron-withdrawing nitro group further enhances the electrophilicity of the ring and stabilizes the intermediate.

Q3: What are the typical starting materials and reagents for this synthesis?

The most common starting materials are:

  • 4-chloro-3-nitropyridine: The electrophilic pyridine substrate.

  • Benzylamine: The nucleophile.

  • A base (optional but recommended): Such as triethylamine, diisopropylethylamine, or potassium carbonate, to neutralize the HCl generated during the reaction.

  • A polar aprotic solvent: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material: The 4-chloro-3-nitropyridine may have degraded, particularly if it has been hydrolyzed to 4-hydroxy-3-nitropyridine.[7] 2. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be reached. 3. Poor quality benzylamine: The benzylamine may have been oxidized or is otherwise impure.1. Verify starting material purity: Check the purity of 4-chloro-3-nitropyridine by melting point or NMR spectroscopy. Store it in a dry environment. 2. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Reactions of this type are often heated. 3. Use freshly distilled benzylamine: Ensure the benzylamine is pure and free of oxidation products.
Presence of Multiple Spots on TLC/LC-MS (Side Product Formation) 1. Over-reaction/Di-substitution: If the starting material contains di-halogenated pyridines, multiple substitutions can occur. 2. Formation of 4-hydroxy-3-nitropyridine: Trace amounts of water in the reaction can lead to the hydrolysis of the starting material.[7] 3. Benzylamine self-condensation: Under certain conditions, benzylamine can undergo self-condensation or oxidation to form imines or other byproducts.[8][9] 4. Isomeric impurities in starting material: The 4-chloro-3-nitropyridine starting material may contain isomeric impurities from its synthesis.[10][11]1. Use pure starting materials: Ensure the 4-chloro-3-nitropyridine is free from di-substituted impurities. 2. Use anhydrous conditions: Dry the solvent and reagents thoroughly to minimize hydrolysis. 3. Control stoichiometry and reaction time: Use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents) and monitor the reaction closely to avoid prolonged reaction times that could favor side reactions. 4. Purify the starting material: If isomeric impurities are suspected, purify the 4-chloro-3-nitropyridine before use.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of salts: The product can form salts with the generated HCl, altering its solubility. 3. Similar polarity of product and byproducts: Makes chromatographic separation challenging.1. Perform an aqueous work-up: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. 2. Neutralize the reaction mixture: Add a base during the work-up to ensure the product is in its free base form. 3. Optimize chromatography conditions: Use a different solvent system for column chromatography or consider recrystallization to purify the product.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses described in the literature.

Materials:

  • 4-chloro-3-nitropyridine (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloro-3-nitropyridine in anhydrous DMF, add benzylamine and triethylamine at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Quantitative Data from a Representative Synthesis:

ParameterValue
Reactants 4-chloro-3-nitropyridine, Benzylamine
Solvent DMF
Base Triethylamine
Temperature 80-100 °C
Reaction Time 4-8 hours (monitor by TLC/LC-MS)
Typical Yield 75-90%
Purity (after purification) >98%

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start Dissolve 4-chloro-3-nitropyridine in anhydrous DMF Add_Reagents Add Benzylamine and Triethylamine Start->Add_Reagents Heat Heat to 80-100 °C Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions 4-Cl-3-NP 4-chloro-3-nitropyridine Product This compound 4-Cl-3-NP->Product + Benzylamine Hydrolysis Hydrolysis 4-Cl-3-NP->Hydrolysis BnNH2 Benzylamine Over-reaction Over-reaction BnNH2->Over-reaction Self-condensation Self-condensation BnNH2->Self-condensation 4-OH-3-NP 4-hydroxy-3-nitropyridine Hydrolysis->4-OH-3-NP + H2O Di-Bn-NP Di-benzylamino-nitropyridine Over-reaction->Di-Bn-NP + Product (if another leaving group is present) Imine N-Benzylidene-1-phenylmethanamine Self-condensation->Imine Oxidation

Caption: Potential side reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Benzylamino-3-nitropyridine.

Troubleshooting Guide

Researchers may encounter several issues during the purification of this compound. This guide provides a structured approach to identifying and resolving these common problems.

Problem 1: Low Yield After Purification

Potential Cause Recommended Solution
Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent.- Optimize Solvent System: Test various solvent/anti-solvent combinations. Good solvent pairs to consider are ethanol/water, methanol/water, or ethyl acetate/hexane. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Incomplete Precipitation: The product may not have fully crystallized out of solution.- Increase Cooling Time: Ensure the solution has been adequately cooled for a sufficient period. - Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.
Adherence to Glassware: The product may stick to the flask and filtration apparatus.- Use of Spatula/Scraper: Carefully scrape the glassware to recover as much product as possible. - Rinse with Cold Solvent: Rinse the glassware with a small amount of the cold recrystallization solvent and add it to the filtered product.

Problem 2: Persistent Impurities Detected (e.g., by TLC or HPLC)

Potential Cause Recommended Solution
Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize with the product.- Multiple Recrystallizations: Perform a second recrystallization to improve purity. - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon to adsorb colored and some organic impurities, heat briefly, and then filter hot before recrystallization.
Unreacted Starting Materials: Residual 4-chloro-3-nitropyridine or benzylamine may be present.- Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove residual benzylamine, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Finally, wash with brine and dry the organic layer.
Formation of Side-Products: Undesired side reactions may have occurred during synthesis.- Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common starting point for structurally similar compounds.

Problem 3: Oiling Out During Recrystallization

Potential Cause Recommended Solution
Solution is Too Concentrated: The product's solubility limit is exceeded before crystallization can occur.- Add More Solvent: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Cooling is Too Rapid: Fast cooling can favor the formation of an oil over crystals.- Slower Cooling Rate: Ensure the flask is well-insulated to promote slow cooling. A Dewar flask or a beaker of hot water can be used to slow the cooling process.
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound at all temperatures.- Change Solvent System: Experiment with different solvent systems. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route, common impurities may include unreacted starting materials such as 4-chloro-3-nitropyridine and benzylamine. Side-products from potential di-substitution or other undesired reactions can also be present.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of similar substituted nitropyridines, good starting solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific product.

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is recommended when recrystallization fails to remove persistent impurities, especially those with very similar solubility characteristics to the desired product. It is also useful for separating complex mixtures of products or when a very high degree of purity is required.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. By spotting the crude mixture, the purified product, and any collected fractions on a TLC plate, you can visualize the separation of impurities. High-performance liquid chromatography (HPLC) can be used for more quantitative purity analysis.

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

General Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 4-Benzylamino- 3-nitropyridine Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Re-evaluation Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98%

Caption: General purification workflow for this compound.

troubleshooting_logic Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Impurities Persistent Impurities? Start->Impurities Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield->Impurities No Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling) Low_Yield->Optimize_Recrystallization Yes Impurities->Oiling_Out No Column_Chromatography Perform Column Chromatography Impurities->Column_Chromatography Yes Adjust_Recrystallization Adjust Recrystallization (Concentration, Cooling Rate) Oiling_Out->Adjust_Recrystallization Yes Success Successful Purification Oiling_Out->Success No Optimize_Recrystallization->Success Column_Chromatography->Success Adjust_Recrystallization->Success

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Scaling Up the Synthesis of 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Benzylamino-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-3-nitropyridine with benzylamine.

Q2: What are the critical parameters to consider when scaling up this synthesis?

When scaling up, the following parameters are critical and require careful control:

  • Temperature: The reaction is typically exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities.

  • Rate of Addition: Slow and controlled addition of benzylamine to the solution of 4-chloro-3-nitropyridine is essential to manage the reaction exotherm.

  • Solvent Selection: The choice of solvent affects reaction rate, solubility of reactants and products, and ease of work-up and purification.

  • Stoichiometry: Precise control of the molar ratio of reactants is necessary to ensure complete conversion and minimize side products.

  • Mixing: Efficient agitation is required to ensure homogeneity, especially in larger reactor volumes, to maintain consistent temperature and concentration gradients.

Q3: What are the potential safety hazards associated with this reaction at scale?

The primary safety concerns are:

  • Exothermic Reaction: Uncontrolled heat generation can lead to a runaway reaction, causing a rapid increase in temperature and pressure.

  • Handling of Reagents: 4-chloro-3-nitropyridine and benzylamine can be corrosive and irritants. Appropriate personal protective equipment (PPE) should be worn.

  • Solvent Hazards: Depending on the solvent used, there may be risks of flammability or toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor reaction progress using TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the quality and purity of starting materials.
Product loss during work-up or purification.- Optimize extraction and crystallization procedures. - Consider alternative purification methods like column chromatography on a larger scale.
Impurity Formation (e.g., Isomers) High reaction temperature.- Maintain a lower and consistent reaction temperature. - Improve the efficiency of the cooling system for the reactor.
Poor quality of starting materials.- Use high-purity 4-chloro-3-nitropyridine and benzylamine.
Dark Reaction Mixture/Tar Formation Localized overheating due to poor mixing or rapid addition of reagents.- Increase the stirring speed to improve mixing. - Add the nucleophile (benzylamine) at a slower, controlled rate.
Difficulty in Product Isolation/Crystallization Presence of impurities inhibiting crystallization.- Perform a pre-purification step (e.g., washing the organic layer) to remove soluble impurities. - Try different crystallization solvents or solvent mixtures.
Runaway Reaction Inadequate cooling or too rapid addition of benzylamine.- Immediately stop the addition of the reagent. - Apply emergency cooling to the reactor. - Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.

Experimental Protocols

General Laboratory Scale Synthesis of this compound

This protocol is a general guideline. Optimization may be required.

Materials:

  • 4-chloro-3-nitropyridine

  • Benzylamine

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (e.g., Triethylamine or Potassium Carbonate, optional, to scavenge HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen solvent.

  • Add the base (1.1 equivalents, if used).

  • Slowly add benzylamine (1.05 equivalents) to the solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 50-80 °C, depending on the solvent) and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Considerations for Scale-Up

For scaling up the synthesis, a jacketed glass reactor with overhead stirring and a temperature probe is recommended.

Key Scale-Up Steps:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled with a condenser and an addition funnel.

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen, especially if sensitive reagents or solvents are used.

  • Controlled Addition: Use a dropping funnel or a syringe pump for the controlled addition of benzylamine. The addition rate should be carefully calculated based on the reactor's heat removal capacity.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The jacket temperature should be adjusted to maintain the desired internal temperature.

  • Work-up: For larger volumes, quenching the reaction with water and subsequent extraction with a suitable solvent (e.g., ethyl acetate) is a common procedure. The organic layers are combined, washed, dried, and concentrated.

  • Purification: Recrystallization is a viable method for purification at a larger scale. The choice of solvent is crucial for obtaining high purity and yield.

Data Presentation

Table 1: Effect of Solvent and Temperature on Reaction Time and Yield (Illustrative Data)

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78 (Reflux)492
Acetonitrile82 (Reflux)395
DMF100298
Isopropanol82 (Reflux)688

Note: This data is illustrative and may vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow for Scale-Up Synthesis

G Figure 1: General workflow for scaling up the synthesis of this compound. cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactor Setup and Inertization B Charge 4-chloro-3-nitropyridine and Solvent A->B C Controlled Addition of Benzylamine B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching and Extraction D->E Reaction Complete F Washing and Drying E->F G Solvent Removal F->G H Recrystallization G->H I Drying of Final Product H->I

Caption: General workflow for scaling up the synthesis of this compound.

Troubleshooting Logic Diagram

G Figure 2: Troubleshooting logic for common issues in the synthesis. Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity High Impurity? Start->Impurity Isolation Isolation Issue? Start->Isolation LowYield->Impurity No CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Yes Impurity->Isolation No CheckTemp Check Reaction Temperature Control Impurity->CheckTemp Yes OptimizeCrystallization Optimize Crystallization Solvent/Conditions Isolation->OptimizeCrystallization Yes OptimizeWorkup Optimize Work-up/ Purification CheckReaction->OptimizeWorkup Incomplete CheckReaction->OptimizeWorkup Complete CheckPurity Check Starting Material Purity CheckTemp->CheckPurity

Caption: Troubleshooting logic for common issues in the synthesis.

Technical Support Center: 4-Benzylamino-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzylamino-3-nitropyridine. The focus is on identifying and mitigating the formation of common byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyridine (e.g., 4-chloro-3-nitropyridine) and benzylamine. Potential byproducts from this synthesis can include:

  • Unreacted Starting Materials: Residual 4-chloro-3-nitropyridine and benzylamine.

  • Di-substituted Products: If the starting halopyridine has other reactive sites, though less likely for 4-chloro-3-nitropyridine.

  • Hydrolysis Product: 4-Hydroxy-3-nitropyridine, if water is present in the reaction mixture.

  • Over-alkylation Products: Reaction of benzylamine with the product, though sterically hindered.

Q2: My reaction mixture shows several unexpected spots on TLC after attempting to modify the this compound. What could they be?

A2: Reactions involving this compound can lead to byproducts through several pathways, primarily involving the nitro group or the benzylamino moiety.

  • Nitro Group Reduction: The nitro group is susceptible to reduction, which can result in a cascade of products such as the corresponding nitroso, hydroxylamino, or fully reduced amino derivatives (4-benzylamino-pyridine-3-amine). The specific byproduct depends on the reducing agent and reaction conditions.[1][2][3]

  • Debenzylation: The benzyl group can be cleaved under certain hydrogenolysis or strong acidic conditions, leading to the formation of 4-amino-3-nitropyridine.

  • Oxidation: The benzylamino group can be susceptible to oxidation, leading to various degradation products.

  • Ring Degradation: Harsh reaction conditions (e.g., strong acid/base, high temperature) can lead to the degradation of the pyridine ring itself.[4]

Q3: How can I reliably detect and characterize unknown byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating components of the reaction mixture and assessing purity. A diode-array detector (DAD) can provide preliminary UV-Vis spectral information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. It separates the components and provides the mass-to-charge ratio (m/z) of each, allowing for the determination of molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the exact structure of isolated byproducts. Techniques like COSY, HSQC, and HMBC can help in assigning the complete structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: Minimizing byproduct formation involves optimizing reaction conditions and ensuring the purity of starting materials.

  • Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

  • Inert Atmosphere: To prevent oxidation and reactions with atmospheric moisture, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of Reagents and Solvents: Use high-purity, dry solvents and reagents to avoid unwanted side reactions, such as hydrolysis.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize byproduct formation.

  • pH Control: For reactions sensitive to pH, using a suitable buffer can prevent degradation or unwanted protonation/deprotonation events.

Troubleshooting Guide

Symptom / Observation Potential Cause Suggested Troubleshooting Action
Low yield of this compound in synthesis Incomplete reaction; Sub-optimal temperature; Inefficient base.Increase reaction time or temperature moderately. Screen different bases (e.g., K₂CO₃, Et₃N, DIPEA). Ensure stoichiometry of reagents is correct.
Presence of a byproduct with M+1 peak of 140 in LC-MS Hydrolysis of the starting 4-chloro-3-nitropyridine to 4-hydroxy-3-nitropyridine.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Multiple new spots on TLC during a reduction reaction Over-reduction or formation of intermediates (nitroso, hydroxylamino).Choose a milder reducing agent (e.g., NaBH₄ with a catalyst instead of H₂/Pd-C). Carefully control the stoichiometry of the reducing agent and the reaction time.
Product degradation upon workup Instability in acidic or basic conditions used during extraction.[4]Perform a neutral workup if possible. Use milder acids/bases for extraction (e.g., dilute NH₄Cl solution, saturated NaHCO₃ solution). Minimize the time the product is in contact with acidic or basic solutions.
Formation of 4-amino-3-nitropyridine as a byproduct Debenzylation of the product.Avoid harsh hydrogenolysis conditions (e.g., high pressure of H₂, strong acid). If hydrogenation is necessary, screen for catalysts that are less likely to cause debenzylation.

Quantitative Data Summary

The following table is a representative example of HPLC-MS data from a hypothetical reaction to reduce the nitro group of this compound, illustrating potential byproducts.

Peak # Retention Time (min) Proposed Compound Observed [M+H]⁺ (m/z) Relative Area (%)
12.54-Benzylamino-pyridine-3-amine200.175.3
23.8Starting Material (this compound)230.110.2
34.1N-(4-(benzylamino)pyridin-3-yl)hydroxylamine216.18.5
44.54-Benzylamino-3-nitrosopyridine214.16.0

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

  • Reagents and Materials:

    • 4-chloro-3-nitropyridine (1.0 eq)

    • Benzylamine (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-3-nitropyridine and anhydrous acetonitrile.

    • Add potassium carbonate to the mixture.

    • Slowly add benzylamine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Protocol 2: Byproduct Identification using HPLC-MS

This protocol provides a general workflow for identifying byproducts in a reaction mixture.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for LC-MS analysis (typically ~1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC-MS Analysis:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode is usually effective for nitrogen-containing compounds.

    • Scan Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential byproducts.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Examine the mass spectrum for each peak to determine the [M+H]⁺ (or other adducts like [M+Na]⁺) of the parent ion.

    • Propose potential structures for byproducts based on their molecular weights and knowledge of the reaction chemistry.

    • For definitive identification, isolate the byproduct by preparative HPLC and perform NMR analysis.

Visualizations

G cluster_start Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Reactants Reactants (4-Chloro-3-nitropyridine, Benzylamine) Reaction SₙAr Reaction (Acetonitrile, K₂CO₃, 60°C) Reactants->Reaction 1. Mix & Heat Workup Workup (Filtration, Concentration) Reaction->Workup 2. Reaction Complete ByproductAnalysis Byproduct Analysis (TLC, LC-MS, NMR) Reaction->ByproductAnalysis Crude Sample Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Product (this compound) Purification->FinalProduct Pure Fraction Purification->ByproductAnalysis Impure Fractions

Caption: Workflow for synthesis and analysis of this compound.

G cluster_reduction Nitro Group Reduction Pathway cluster_debenzylation Debenzylation Pathway Start This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso Mild Reduction [H] Debenzylated Debenzylated Byproduct (4-Amino-3-nitropyridine) Start->Debenzylated e.g., H₂/Pd-C, Strong Acid Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino [H] Amino Amino Product (R-NH₂) Hydroxylamino->Amino [H]

Caption: Potential byproduct formation pathways from this compound.

References

Validation & Comparative

4-Benzylamino-3-nitropyridine: A Comparative Analysis in the Landscape of Nitropyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the field of medicinal chemistry, nitropyridine derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent anticancer properties. This guide provides a comparative analysis of 4-Benzylamino-3-nitropyridine against other nitropyridine derivatives that have been investigated as potential cancer therapeutics. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the established activities of structurally related 3-nitropyridine analogs, providing a valuable resource for researchers and drug development professionals.

Comparative Biological Activity of 3-Nitropyridine Derivatives

Recent studies have highlighted a series of 3-nitropyridine analogues as potent microtubule-targeting agents with significant anti-proliferative activity against a broad spectrum of cancer cell lines.[1] These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site.[1] While direct comparative data for this compound is not available, the data presented in Table 1 for two exemplary 3-nitropyridine analogs, 4AZA2891 and 4AZA2996, provides a benchmark for the potential efficacy of this class of compounds.

Table 1: Comparative in vitro cytotoxicity of selected 3-nitropyridine derivatives.

CompoundCancer Cell LineGI50 (nM)Notes
4AZA2891 Colon Cancer<10Demonstrates potent and broad-spectrum anticancer activity.[1]
4AZA2996 Colon Cancer<10Exhibits high potency, suggesting a universal mechanism of action.[1]
This compound Not ReportedNot ReportedData not publicly available.

GI50: The concentration of a drug that inhibits the growth of cells by 50%.

The potent, nanomolar activity of these 3-nitropyridine analogs underscores the potential of this scaffold in cancer therapy.[1] Researchers investigating this compound may anticipate similar mechanisms of action and potency, warranting further investigation into its cytotoxic profile and molecular targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established assays used for the evaluation of other nitropyridine derivatives.[1]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other derivatives) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay determines the effect of the compounds on the polymerization of tubulin, a key component of the cytoskeleton.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Putative Signaling Pathway and Experimental Workflow

Based on the mechanism of action of related 3-nitropyridine analogs, a putative signaling pathway for this compound as a microtubule-targeting agent is proposed.

cluster_0 Cellular Effects 4_Benzylamino_3_nitropyridine This compound Tubulin Tubulin 4_Benzylamino_3_nitropyridine->Tubulin Binds to Colchicine Site Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanism of action for this compound.

The above diagram illustrates the hypothesized mechanism where this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis.

To investigate this proposed mechanism, a structured experimental workflow can be employed.

cluster_1 Experimental Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Cytotoxicity (MTT Assay) Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Screening->In_Vivo_Studies Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis

Caption: A typical workflow for preclinical evaluation.

This workflow outlines the logical progression from compound synthesis to in vivo efficacy studies, providing a roadmap for the comprehensive evaluation of this compound and its analogs as potential anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-3-nitropyridine analogs, a scaffold of interest in the development of kinase inhibitors for therapeutic applications, particularly in oncology. While direct, comprehensive SAR studies on 4-benzylamino-3-nitropyridine analogs are not extensively available in publicly accessible literature, this guide draws upon data from structurally related 4-anilino and other 4-amino substituted nitropyridine and similar heterocyclic derivatives to elucidate key structural determinants for biological activity.

I. Comparative Biological Activity

The inhibitory activity of 4-amino-3-nitropyridine analogs is typically evaluated against various protein kinases. The following table summarizes representative data from public sources on related pyridine and quinazoline derivatives, which serve as a valuable proxy for understanding the potential of this compound analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Compound ScaffoldTarget Kinase(s)R-Group SubstitutionsIC50 (nM) RangeReference Compound(s)
4-AnilinoquinazolineEGFRVaried substitutions on the 4-anilino ring (e.g., -Br, -Cl, -methyl) and at the 6- and 7-positions of the quinazoline core.0.37 - 12.93Gefitinib, Erlotinib
4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFRSolubilizing groups at the 7-position (e.g., weakly basic amines).0.5 - 10N/A
3,6-diamino-1H-pyrazolo[3,4-b]pyridineCDK5, GSK-3Phenyl group at the 4-position and a carbonitrile at the 5-position.410 (CDK5)Roscovitine
Imidazo[4,5-b]pyridineAurora A, B, CVaried substitutions at the 2-, 6-, and 7-positions.42 - 227N/A

Note: The data presented is a compilation from various sources on related heterocyclic kinase inhibitors and is intended to be illustrative of the general activity ranges and targets for this class of compounds.

II. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-3-nitropyridine and related heterocyclic analogs is significantly influenced by the nature and position of various substituents. The following diagram illustrates the key SAR findings for this general scaffold.

Caption: Key Structure-Activity Relationships for 4-Amino-3-nitropyridine Analogs.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

A. In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase, biotinylated substrate peptide, and ATP to their final concentrations in the kinase reaction buffer.

    • Prepare the detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665) in the detection buffer.

  • Assay Procedure :

    • Dispense the test compound dilutions into a 384-well low-volume microplate.

    • Add the kinase and substrate peptide solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents.

    • Incubate the plate for a further 60 minutes at room temperature to allow for signal development.

  • Data Analysis :

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

B. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[1][2][3][4]

  • Cell Seeding :

    • Culture cancer cells in appropriate media and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).[3]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization and Absorbance Reading :

    • After incubation, carefully remove the medium containing MTT.[3]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis :

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

IV. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound analogs as kinase inhibitors.

experimental_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_adme ADME/Tox Profiling cluster_invivo In Vivo Evaluation a Compound Design (e.g., based on known kinase inhibitors) b Chemical Synthesis of Analogs a->b c Primary Kinase Inhibition Assay (Single concentration) b->c d IC50 Determination for Active Compounds c->d e Cell Viability/Cytotoxicity Assays (e.g., MTT on cancer cell lines) d->e f Target Engagement & Downstream Signaling (e.g., Western Blot for phospho-proteins) e->f g In Vitro ADME Assays (Metabolic stability, permeability) f->g h In Vitro Toxicology (e.g., hERG, cytotoxicity on normal cells) g->h i Pharmacokinetic Studies in Animals h->i j Efficacy Studies in Animal Models of Disease i->j

Caption: Typical Drug Discovery Workflow for Kinase Inhibitors.

This guide provides a foundational understanding of the SAR for 4-amino-3-nitropyridine analogs and the experimental approaches for their evaluation. Further targeted synthesis and biological testing of novel this compound derivatives are necessary to build a more comprehensive and specific SAR profile for this particular chemical series.

References

comparative analysis of 4-Benzylamino-3-nitropyridine with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on the inhibitory activity and specific biological targets of 4-Benzylamino-3-nitropyridine has yielded insufficient information to conduct a comparative analysis with known inhibitors. While the broader class of nitropyridines has been studied for various biological activities, specific quantitative data, such as IC50 or Ki values, for this compound remains unavailable in the public domain.

Our investigation aimed to provide a detailed comparison for researchers, scientists, and drug development professionals, including data tables, experimental protocols, and signaling pathway diagrams. However, the foundational information required for such an analysis—the specific biological target of this compound and its inhibitory potency—could not be determined from existing scientific literature and databases.

The compound this compound has been referenced in chemical synthesis literature, often as an intermediate in the preparation of more complex molecules. For instance, it has been mentioned in the synthesis of 3-deazapurine derivatives, which are under investigation as modulators of the TLR7 receptor. However, this context does not provide data on the intrinsic biological activity of this compound itself.

Without a confirmed biological target, it is not possible to identify a relevant set of "known inhibitors" for comparison. Consequently, the creation of a comparative data table, the detailing of relevant experimental protocols, and the visualization of associated signaling pathways cannot be performed.

Further research and publication of the biological activities of this compound are necessary before a comprehensive comparative analysis can be conducted. Researchers interested in this compound would need to undertake initial screening and target identification studies to elucidate its potential pharmacological profile.

A Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach with 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative framework for assessing the cross-reactivity of kinase inhibitors, using 4-Benzylamino-3-nitropyridine as a hypothetical subject for analysis. While specific cross-reactivity data for this compound is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation methods required for such a study. The principles and methodologies described herein are broadly applicable to the characterization of novel kinase inhibitors.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and off-target effects.[1] A highly selective inhibitor targets a specific kinase, minimizing unintended biological consequences, whereas a non-selective inhibitor may be beneficial in targeting multiple nodes in a disease pathway but also carries a higher risk of toxicity.[1] Therefore, comprehensive profiling of an inhibitor's activity across the human kinome is a crucial step in drug development.

Experimental Protocols

To evaluate the cross-reactivity of a compound like this compound, a tiered approach is often employed, starting with broad screening panels and progressing to more focused cellular assays.

1. In Vitro Kinase Profiling

  • Objective: To determine the inhibitory activity of the test compound against a large panel of purified human kinases.

  • Methodology:

    • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

    • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

    • Inhibitor Addition: The test compound at various concentrations is added to the kinase reaction mixture. A control reaction with DMSO alone is run in parallel.

    • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

    • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.

2. Cellular Target Engagement Assays

  • Objective: To confirm that the compound can inhibit the target kinase within a cellular context.

  • Methodology:

    • Cell Culture: A cell line expressing the target kinase is cultured under standard conditions.

    • Compound Treatment: The cells are treated with varying concentrations of this compound for a defined period.

    • Cell Lysis: The cells are lysed to release cellular proteins.

    • Target Engagement Measurement: The phosphorylation status of a known downstream substrate of the target kinase is assessed using techniques such as Western blotting or ELISA with phospho-specific antibodies. A reduction in substrate phosphorylation indicates target engagement by the inhibitor.

Data Presentation: Comparative Kinase Selectivity

The selectivity of an inhibitor can be quantified and compared using metrics such as the Selectivity Score or by visualizing the data as a dendrogram.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds

Kinase TargetThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target
Lck1510500
Off-Targets
Src25050>10,000
Abl1,500800>10,000
EGFR>10,0002,000>10,000
VEGFR25,0001,500>10,000
p38α>10,0005,000>10,000
JNK1>10,000>10,000>10,000
CDK28,0003,000>10,000

This table presents hypothetical data for illustrative purposes.

Selectivity Score Calculation

A common method to quantify selectivity is the Selectivity Score (S-score), which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Drug Discovery Pipeline A Compound Synthesis (this compound) B Primary Biochemical Screen (Target Kinase) A->B C Broad Kinome Screen (e.g., 400+ kinases) B->C Hit Confirmation D Cellular Target Engagement Assays C->D Selectivity Profiling E In Vivo Efficacy Studies D->E Cellular Potency

Caption: A simplified workflow for the characterization of a kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Simplified T-Cell Receptor Signaling TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, NF-κB activation) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibits

Caption: Inhibition of the Lck kinase in the TCR signaling pathway.

The comprehensive evaluation of a kinase inhibitor's cross-reactivity is paramount for its development as a safe and effective therapeutic agent. This guide provides a template for such an evaluation, emphasizing the importance of systematic in vitro profiling, cellular validation, and clear data presentation. By applying these principles, researchers can gain a deeper understanding of the pharmacological profile of compounds like this compound and make informed decisions regarding their potential for further development.

References

Comparative Analysis of Synthesized 4-Benzylamino-3-nitropyridine: Identity and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on confirming the structural integrity and purity of synthesized 4-Benzylamino-3-nitropyridine. This document provides detailed experimental protocols and comparative data against structural and functional analogs.

This guide outlines the essential analytical techniques for the characterization of synthesized this compound, a compound of interest in medicinal chemistry, potentially targeting signaling pathways such as the p21-activated kinase (PAK) cascade. The methodologies provided herein serve as a robust framework for ensuring the identity, purity, and quality of the synthesized compound, which are critical prerequisites for its use in further biological and pharmacological studies.

Identity Confirmation

The primary identification of the synthesized this compound is achieved through a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Spectroscopic Analysis

Table 1: Spectroscopic Data for Identity Confirmation of this compound

Technique Parameter Expected Value for this compound
¹H NMR Chemical Shift (δ)Phenyl-H: 7.2-7.5 ppm (m, 5H), Pyridine-H: 8.2 (d), 8.4 (d), 6.8 (d) ppm, Methylene-H: 4.6 ppm (d, 2H), Amine-H: 9.5 ppm (br s, 1H)
¹³C NMR Chemical Shift (δ)Phenyl-C: 127-138 ppm, Pyridine-C: 110-158 ppm, Methylene-C: 47 ppm
FT-IR Wavenumber (cm⁻¹)N-H stretch: ~3350, C-H (aromatic): ~3050, C=C & C=N: 1500-1600, N-O stretch (NO₂): ~1520 & ~1350
Mass Spec. m/z[M+H]⁺: 230.08

Note: The spectral data presented here are hypothetical and serve as a reference. Actual experimental values may vary slightly.

Experimental Protocols

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the synthesized compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Purity Assessment

The purity of the synthesized this compound is crucial for its intended application. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds.

High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Method for Purity Analysis

Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min
Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Analysis: Inject the sample and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak.

Comparison with Alternatives

A comparative analysis against known structural and functional analogs provides context for the properties of the synthesized compound.

Table 3: Comparison of this compound with Alternative Compounds

Compound Structure Key Analytical Feature (¹H NMR) Reported Biological Target
This compound (Structure of the title compound)Phenyl-H: 7.2-7.5 ppmp21-activated kinases (PAK) (Putative)
4-Anilino-3-nitropyridine (Structure with aniline instead of benzylamine)Distinct aromatic proton signalsKinase inhibitor
FRAX597 (A known PAK inhibitor with a different scaffold)Complex aromatic and aliphatic signalsp21-activated kinases (PAK)

Note: The data for alternative compounds should be obtained from literature sources.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of experiments for confirming the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis & Initial Workup cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Workup Reaction Workup & Crude Product Isolation Synthesis->Workup NMR NMR Spectroscopy (¹H & ¹³C) Workup->NMR FTIR FT-IR Spectroscopy Workup->FTIR MS Mass Spectrometry Workup->MS HPLC HPLC Analysis NMR->HPLC FTIR->HPLC MS->HPLC Analogs Comparison with Alternatives HPLC->Analogs

Figure 1. Experimental workflow for characterization.
Putative Signaling Pathway

This compound is hypothesized to be an inhibitor of p21-activated kinases (PAKs). The following diagram depicts a simplified PAK1 signaling cascade.

G cluster_upstream Upstream Activation cluster_pak PAK1 Activation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) GTPases Rac/Cdc42 RTK->GTPases Growth Factors PAK1 PAK1 GTPases->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIM Kinase PAK1->LIMK Target This compound Target->PAK1 Inhibition Proliferation Cell Proliferation MEK_ERK->Proliferation Cytoskeleton Cytoskeletal Remodeling (Cell Motility) LIMK->Cytoskeleton

Figure 2. Simplified PAK1 signaling pathway.

Benchmarking 4-Benzylamino-3-nitropyridine: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Benzylamino-3-nitropyridine is a commercially available research chemical.[1][2][3] This guide aims to provide a comprehensive comparative analysis of this compound against a suitable reference compound. However, a thorough search of scientific literature and biological databases reveals a significant gap in the publicly available information regarding the biological activity of this compound. There are no published studies detailing its mechanism of action, cellular targets, or efficacy in any biological assays.

While studies on structurally related aminonitropyridine derivatives have shown activities such as urease inhibition or anticancer effects, these cannot be directly extrapolated to this compound.[4][5] Without foundational data on the biological function of this compound, a meaningful benchmark against a reference compound is not feasible.

This guide will, therefore, outline a prospective framework for how such a comparison could be conducted once primary screening data for this compound becomes available. This includes selecting a relevant reference compound, defining key comparative experiments, and illustrating the necessary workflows and potential signaling pathways.

Section 1: Hypothetical Biological Target and Reference Compound Selection

To proceed with a hypothetical benchmarking study, we must first assume a potential biological activity for this compound. Given the prevalence of pyridine-containing compounds as kinase inhibitors, we will hypothesize that this compound is an inhibitor of a tyrosine kinase, for instance, the Src tyrosine kinase.

Reference Compound: Dasatinib

Based on this hypothesis, a suitable reference compound would be Dasatinib . Dasatinib is a potent, FDA-approved, multi-targeted kinase inhibitor that targets several kinases, including the Src family kinases.[5][6] It is a well-characterized compound with extensive data on its biochemical and cellular activity, making it an excellent benchmark for novel kinase inhibitors.

Section 2: Comparative Data (Hypothetical)

Once experimental data is generated, it can be presented in a clear, tabular format for easy comparison.

Parameter This compound Dasatinib (Reference)
Target Kinase(s) Src (Hypothesized)Src, Bcr-Abl, c-Kit, PDGFRβ, etc.
IC50 (Biochemical Assay) Data Needed~0.8 nM (for Src)
EC50 (Cell-based Assay) Data NeededData available in literature
Cell Line(s) for Testing e.g., HT-29, K562e.g., HT-29, K562
Inhibition of Downstream Signaling Data NeededInhibition of p-CrkL, p-STAT5
Off-target Effects (Kinome Scan) Data NeededWell-characterized
Aqueous Solubility Data NeededPoorly soluble
LogP Data Needed3.34

Section 3: Experimental Protocols

Detailed methodologies are crucial for reproducibility and objective comparison.

3.1. In Vitro Kinase Inhibition Assay (Biochemical)

This experiment will determine the direct inhibitory effect of the compounds on the purified Src kinase enzyme.

  • Reagents: Recombinant human Src kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, Dasatinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound and Dasatinib.

    • In a 96-well plate, add the Src kinase, the peptide substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

3.2. Cellular Proliferation Assay

This assay will assess the effect of the compounds on the growth of cancer cell lines that are known to be dependent on Src signaling.

  • Cell Lines: A human colorectal adenocarcinoma cell line (e.g., HT-29) or a chronic myelogenous leukemia cell line (e.g., K562).

  • Reagents: Cell culture medium, fetal bovine serum, this compound, Dasatinib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and Dasatinib.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using the viability reagent and a luminometer.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

3.3. Western Blot Analysis of Downstream Signaling

This experiment will confirm the on-target effect of the compounds in a cellular context by measuring the phosphorylation of a known Src substrate.

  • Cell Line: HT-29 or K562 cells.

  • Reagents: this compound, Dasatinib, lysis buffer, primary antibodies (anti-p-CrkL, anti-CrkL, anti-β-actin), and a secondary antibody.

  • Procedure:

    • Treat the cells with the test compounds at concentrations around their EC50 values for a short period (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibodies followed by the secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative reduction in the phosphorylation of the Src substrate.

Section 4: Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Substrates Downstream Substrates (e.g., CrkL) Src->Downstream_Substrates Phosphorylation Proliferation_Survival Cell Proliferation & Survival Downstream_Substrates->Proliferation_Survival Test_Compound This compound (Hypothetical Inhibitor) Test_Compound->Src

Caption: Hypothetical inhibition of the Src signaling pathway.

Experimental Workflow

G Start Start Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-based Assay (EC50 Determination) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot (Target Engagement) Cell_Based_Assay->Western_Blot Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for compound benchmarking.

While a direct comparative analysis of this compound is currently impossible due to the absence of biological data, this guide provides a robust framework for its future evaluation. The outlined experimental protocols and data presentation formats can be readily adapted once the primary biological activity of this compound is identified. Researchers are encouraged to perform initial screening assays to elucidate the compound's mechanism of action, which will then enable a meaningful and data-driven benchmark against an appropriate reference compound.

References

In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Analogs as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, 3-nitropyridine derivatives have emerged as a promising class of compounds with significant cytotoxic potential against a broad spectrum of cancer types. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel 3-nitropyridine analogs, based on recent preclinical findings. The data presented herein is primarily drawn from a pivotal study by Herman et al. (2024), which identified these compounds as a new class of microtubule-targeting agents.

Data Presentation: A Comparative Analysis

The following table summarizes the in vitro and in vivo anti-cancer activity of key 3-nitropyridine analogs. These compounds have demonstrated potent cytotoxicity in cell-based assays and significant tumor growth inhibition in animal models.

Compound IDIn Vitro Efficacy (CC50 in µM)In Vivo Efficacy (Tumor Growth Inhibition)
4AZA2891 Low µM rangeEffective inhibition of cancer growth in a murine heterotopic xenograft model of colon cancer when administered intravenously.[1][2]
4AZA2996 100-fold increased in vitro cytotoxicity compared to earlier 3-nitropyridine derivatives.[1]Binds to the colchicine-site of tubulin, demonstrating a clear mechanism of action.[1][2]

Note: Specific CC50 values for a broad range of cancer cell lines and detailed quantitative in vivo data were not fully enumerated in the public-facing abstracts. The information reflects the potent activity described in the study.

Mechanism of Action: Microtubule Destabilization

The anti-cancer effects of these 3-nitropyridine analogs stem from their activity as microtubule-targeting agents. By binding to the colchicine-site of tubulin, these compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics is critical during cell division, ultimately inducing cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells.

Mechanism of Action of 3-Nitropyridine Analogs 3-Nitropyridine Analog 3-Nitropyridine Analog Tubulin Tubulin 3-Nitropyridine Analog->Tubulin Binds to colchicine-site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Microtubule Network Disruption Microtubule Network Disruption Microtubule Polymerization->Microtubule Network Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Network Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action of 3-nitropyridine analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols employed in the evaluation of the 3-nitropyridine analogs.

In Vitro Cell Viability Assay

The anti-proliferative effects of the 3-nitropyridine compounds were assessed using a standard cell viability assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with a serial dilution of the 3-nitropyridine analogs or a vehicle control (DMSO).

  • Incubation: The treated cells were incubated for a period of 72 hours.

  • Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured using a microplate reader, and the half-maximal cytotoxic concentration (CC50) was calculated.

Tubulin Polymerization Assay

The direct effect of the compounds on tubulin polymerization was investigated through an in vitro assay.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter was prepared in a polymerization buffer.

  • Compound Addition: The 3-nitropyridine analogs, a positive control (e.g., vinblastine), a negative control (DMSO), and a stabilizing agent (e.g., paclitaxel) were added to respective wells of a microplate.

  • Initiation of Polymerization: The plate was incubated at 37°C to initiate tubulin polymerization.

  • Data Acquisition: The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.

In Vivo Murine Heterotopic Xenograft Model

The in vivo anti-cancer efficacy was evaluated in an animal model.

  • Animal Model: Athymic nude mice were used for the study.

  • Tumor Cell Implantation: Human colon cancer cells were implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Once tumors reached a predetermined volume, mice were randomized into treatment and control groups. The treatment group received intravenous administrations of the 3-nitropyridine analog (e.g., 4AZA2891), while the control group received a vehicle solution.

  • Monitoring: Tumor volume and body weight of the mice were monitored regularly throughout the study.

  • Endpoint: The study was concluded when tumors in the control group reached a specified size, and the tumor growth inhibition in the treated group was calculated.

In Vivo Xenograft Model Workflow Start Start Implant Implant Human Colon Cancer Cells in Mice Start->Implant TumorGrowth Allow Tumors to Grow to Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Control & Treatment Groups TumorGrowth->Randomize Treat Administer Compound (IV) or Vehicle Control Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Calculate Tumor Growth Inhibition Monitor->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo murine xenograft model.

References

Limited Peer-Reviewed Literature Precludes a Full Comparative Guide on 4-Benzylamino-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The initial search for peer-reviewed articles yielded general information on nitropyridines, highlighting their potential as versatile building blocks in medicinal chemistry. However, these studies do not provide the specific quantitative data, such as IC50 values against various cell lines or enzymes, nor the detailed experimental protocols for synthesis and biological evaluation of a series of 4-benzylamino-3-nitropyridine analogs that are necessary for a robust comparison guide.

Due to the lack of available peer-reviewed data, it is not possible to construct a comparison guide that meets the core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways or experimental workflows directly related to this compound analogs.

Researchers and drug development professionals interested in this particular chemical scaffold may need to undertake primary research to establish the synthesis, biological activity, and structure-activity relationships of these compounds. Future research in this area would be beneficial to elucidate the potential of this compound analogs as therapeutic agents.

Safety Operating Guide

Proper Disposal of 4-Benzylamino-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-Benzylamino-3-nitropyridine as a hazardous chemical waste. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a crucial step in maintaining a safe and compliant laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Safety and Hazard Information

Hazard Classification (Anticipated)GHS Pictograms (Anticipated)Personal Protective Equipment (PPE)
Flammable Solid🔥Flame-retardant lab coat
Acute Toxicity (Oral)💀Chemical-resistant gloves (Nitrile recommended)
Skin Irritation⚠️ANSI-approved safety goggles
Eye Irritation⚠️Face shield (if splash hazard exists)
Specific Target Organ Toxicity⚠️Respiratory protection (use in a certified chemical fume hood)

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Storage:

  • Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled, and sealable hazardous waste container.
  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials, heat, and ignition sources.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.
  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

3. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
  • Ensure all required paperwork and waste manifests are completed accurately.
  • The EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and ultimate disposal, which will likely involve incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Coordination cluster_3 Final Disposal A Generate Waste (Unused chemical, contaminated labware) B Place in a labeled, sealable hazardous waste container A->B C Store in a designated satellite accumulation area B->C D Contact Environmental Health & Safety (EHS) C->D E Complete hazardous waste manifest D->E F EHS arranges for pickup by a licensed waste disposal vendor E->F G Transportation to and disposal at a permitted facility (e.g., incineration) F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Benzylamino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Benzylamino-3-nitropyridine (CAS No. 100306-70-5).[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

1. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body Part Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling.[6]
Eyes Safety goggles or a face shieldProvides protection against splashes and airborne particles.[6][7]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory RespiratorMay be necessary if handling the compound as a powder or if there is a risk of aerosolization. Use in a well-ventilated area is crucial.[8]

2. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential to ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or analogous compounds) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully (minimize dust) prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_waste Segregate and Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_waste

Caption: Workflow for the safe handling of this compound.

3. First Aid Measures

In case of accidental exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

4. Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste.

  • Do not allow the product to enter drains.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylamino-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Benzylamino-3-nitropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.